molecular formula C8H4Cl2 B1339811 2,4-Dichloro-1-ethynylbenzene CAS No. 75717-77-0

2,4-Dichloro-1-ethynylbenzene

Cat. No.: B1339811
CAS No.: 75717-77-0
M. Wt: 171.02 g/mol
InChI Key: RMSZXRRYRZBYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-1-ethynylbenzene is a useful research compound. Its molecular formula is C8H4Cl2 and its molecular weight is 171.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-1-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSZXRRYRZBYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505299
Record name 2,4-Dichloro-1-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75717-77-0
Record name 2,4-Dichloro-1-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-dichloro-1-ethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile chemical intermediate, 2,4-dichloro-1-ethynylbenzene. This compound serves as a valuable building block in the development of novel pharmaceutical agents and functional materials. This document outlines two primary synthetic pathways and details the analytical techniques for its thorough characterization.

Synthesis of this compound

Two robust and widely utilized methods for the synthesis of this compound are the Corey-Fuchs reaction and the Sonogashira coupling.

Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a reliable two-step method to convert an aldehyde into a terminal alkyne.[1] In this case, the readily available 2,4-dichlorobenzaldehyde is the starting material.

Step 1: Synthesis of 1-(2,2-dibromovinyl)-2,4-dichlorobenzene

The first step involves the reaction of 2,4-dichlorobenzaldehyde with a phosphorus ylide generated in situ from triphenylphosphine and carbon tetrabromide.

Step 2: Synthesis of this compound

The resulting 1,1-dibromoalkene is then treated with a strong base, such as n-butyllithium, to induce elimination and form the terminal alkyne.

Experimental Protocol: Corey-Fuchs Reaction

Step 1: Synthesis of 1-(2,2-dibromovinyl)-2,4-dichlorobenzene

  • To a solution of triphenylphosphine (3.0 equivalents) in dry dichloromethane (DCM) cooled to 0 °C under an argon atmosphere, add carbon tetrabromide (1.5 equivalents).

  • Stir the resulting mixture at 0 °C for 15 minutes.

  • Add a solution of 2,4-dichlorobenzaldehyde (1.0 equivalent) in dry DCM to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Triturate the mixture with cold hexanes and filter to remove the triphenylphosphine oxide byproduct.

  • Concentrate the filtrate and purify the residue by silica gel chromatography to yield the dibromoolefin product.[2]

Step 2: Synthesis of this compound

  • Dissolve the purified 1-(2,2-dibromovinyl)-2,4-dichlorobenzene (1.0 equivalent) in dry tetrahydrofuran (THF) under an argon atmosphere and cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium (2.5 M in hexanes, 1.9 equivalents) and stir the mixture at -78 °C for 20 minutes.

  • Quench the reaction by the addition of water.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.[2]

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] For the synthesis of this compound, this would typically involve the coupling of a dihalo-substituted benzene with a protected acetylene, followed by deprotection. A common starting material is 1-iodo-2,4-dichlorobenzene, and a frequently used alkyne is ethynyltrimethylsilane (TMS-acetylene).

Experimental Protocol: Sonogashira Coupling

  • To a solution of 1-iodo-2,4-dichlorobenzene (1.0 equivalent) and ethynyltrimethylsilane (1.2 equivalents) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and triethylamine (Et3N), add a palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2, 0.03 equivalents), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.06 equivalents).

  • Stir the reaction mixture at room temperature under an inert atmosphere until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude trimethylsilyl-protected product by column chromatography on silica gel.

  • For the deprotection step, dissolve the purified intermediate in a solvent mixture such as methanol and treat with a base like potassium carbonate at room temperature.

  • After the reaction is complete, remove the solvent and purify the final product, this compound, by column chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected and reported data for this compound.

Table 1: Physical and Molecular Properties

PropertyValue
CAS Number 75717-77-0
Molecular Formula C₈H₄Cl₂
Molecular Weight 171.02 g/mol
Appearance Solid
Melting Point 38-42 °C[4]

Table 2: Spectroscopic Data

TechniqueExpected/Reported Data
¹H NMR (CDCl₃) δ ~7.5 (d, 1H), ~7.4 (d, 1H), ~7.2 (dd, 1H), ~3.1 (s, 1H)
¹³C NMR (CDCl₃) δ ~135, ~133, ~130, ~127, ~124, ~122, ~82, ~80
IR (KBr) ν ~3300 cm⁻¹ (≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch)
Mass Spec (EI) m/z 170 (M⁺), 135, 100

Signaling Pathways and Experimental Workflows

The synthesis of this compound can be visualized through the following workflows.

corey_fuchs start 2,4-Dichlorobenzaldehyde intermediate 1-(2,2-Dibromovinyl)- 2,4-dichlorobenzene start->intermediate Step 1 product This compound intermediate->product Step 2 reagents1 PPh₃, CBr₄ in DCM reagents1->intermediate reagents2 n-BuLi in THF reagents2->product

Corey-Fuchs reaction workflow.

sonogashira start1 1-Iodo-2,4-dichlorobenzene intermediate Trimethylsilyl-protected This compound start1->intermediate start2 Ethynyltrimethylsilane start2->intermediate product This compound intermediate->product Deprotection reagents1 PdCl₂(PPh₃)₂, CuI, Et₃N in THF reagents1->intermediate reagents2 K₂CO₃ in MeOH reagents2->product

Sonogashira coupling workflow.

Logical Relationships in Characterization

The characterization of the final product involves a series of analytical techniques to confirm its structure and purity.

characterization product This compound nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir Infrared (IR) Spectroscopy product->ir ms Mass Spectrometry (MS) product->ms mp Melting Point Analysis product->mp structure Structural Confirmation nmr->structure ir->structure ms->structure purity Purity Assessment mp->purity

Characterization techniques relationship.

References

The Synthetic Versatility of 2,4-Dichloro-1-ethynylbenzene: A Review of Potential Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – 2,4-Dichloro-1-ethynylbenzene is a halogenated aromatic alkyne with significant potential in organic synthesis, serving as a versatile building block for the construction of complex molecular architectures. Its reactivity is primarily centered around the terminal alkyne and the dichlorinated benzene ring, making it a valuable precursor for applications in materials science, medicinal chemistry, and drug development. This technical guide provides a comprehensive overview of the principal reactions this compound is expected to undergo, based on established chemical principles and literature on analogous structures. While specific experimental data for this compound is limited in the readily available scientific literature, this review extrapolates from well-known transformations to provide a predictive look at its synthetic utility.

Core Reactivity: A Triptych of Transformations

The chemical behavior of this compound is dominated by three main classes of reactions: palladium-catalyzed cross-coupling reactions, cycloaddition reactions, and polymerization. These transformations allow for the elaboration of the ethynyl group and the functionalization of the aromatic ring, opening avenues to a diverse range of molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The terminal alkyne of this compound is a prime substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira and Heck reactions.

Sonogashira Coupling: This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] In the context of this compound, it would react with a variety of aryl or vinyl halides to produce unsymmetrically substituted diarylacetylenes or enynes, respectively. These products are valuable intermediates in the synthesis of pharmaceuticals and organic electronic materials.[3] While a copper co-catalyst is often employed, copper-free variations have been developed to prevent the undesired homocoupling of the alkyne (Glaser coupling).[2]

A general experimental protocol for a Sonogashira coupling reaction is as follows:

General Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), this compound (1.0-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Solvent and Base: Add a degassed solvent (e.g., THF, DMF, or toluene) and a suitable base (e.g., triethylamine or diisopropylamine).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (typically 40-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene.[4] While the terminal alkyne of this compound is not a typical substrate for the Heck reaction, the chloro-substituents on the benzene ring could potentially participate in this transformation, although aryl chlorides are generally less reactive than bromides or iodides. More likely, derivatives of this compound, where the alkyne has been transformed, could undergo a subsequent Heck reaction at one of the chloro positions.

Cycloaddition Reactions: Forging Ring Systems

The carbon-carbon triple bond of this compound is an excellent dienophile or dipolarophile in cycloaddition reactions, leading to the formation of various cyclic and heterocyclic systems.

[3+2] Cycloaddition (Click Chemistry): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry" and provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[5][6][7][8] this compound would readily react with organic azides in the presence of a copper(I) catalyst to yield the corresponding 1-(2,4-dichlorophenyl)-1,2,3-triazole derivatives. These triazole products are of significant interest in medicinal chemistry due to their biological activities.

General Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction Setup: In a round-bottom flask, dissolve the organic azide (1.0 eq.) and this compound (1.0 eq.) in a suitable solvent system, often a mixture of water and a miscible organic solvent like t-butanol or DMSO.

  • Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by adding a copper(II) sulfate solution to a solution of a reducing agent, such as sodium ascorbate.

  • Reaction Conditions: Add the catalyst solution to the mixture of the azide and alkyne. Stir the reaction at room temperature. The reaction is often complete within a few hours.

  • Work-up and Purification: The product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent, washed, dried, and purified by column chromatography.

Diels-Alder Reaction: As a dienophile, this compound can react with conjugated dienes in a [4+2] cycloaddition to form substituted cyclohexadiene derivatives. The high temperature often required for the cycloaddition of alkynes can be a limitation, but the reaction provides a direct route to six-membered rings.

Polymerization: Creating Novel Materials

Substituted acetylenes, such as this compound, are monomers for the synthesis of conjugated polymers.[4][9] These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The polymerization of this compound could be initiated by various transition metal catalysts, such as rhodium or molybdenum complexes, to yield poly(this compound). The properties of the resulting polymer would be influenced by the stereochemistry of the double bonds in the polymer backbone.

Logical Relationships and Experimental Workflows

The reactions described above can be envisioned in a logical sequence to create more complex molecules. For instance, a Sonogashira coupling could be followed by a cycloaddition reaction, or a cycloaddition could precede a cross-coupling at one of the chloro-positions. The following diagrams illustrate these potential synthetic pathways.

Sonogashira_Then_Cycloaddition start This compound sonogashira_product Diarylacetylene Derivative start->sonogashira_product Sonogashira Coupling (Aryl Halide, Pd catalyst, CuI, Base) cycloaddition_product Complex Heterocycle sonogashira_product->cycloaddition_product [3+2] Cycloaddition (Azide, Cu(I) catalyst)

Caption: Sequential Sonogashira coupling and cycloaddition.

Cycloaddition_Then_Heck start This compound triazole 1-(2,4-Dichlorophenyl)-1,2,3-triazole start->triazole [3+2] Cycloaddition (Azide, Cu(I) catalyst) heck_product Functionalized Triazole triazole->heck_product Heck Reaction (Alkene, Pd catalyst, Base)

Caption: Cycloaddition followed by a Heck reaction.

Quantitative Data Summary

Due to the limited specific literature on the reactions of this compound, a detailed quantitative data table cannot be provided at this time. Researchers are encouraged to use the general protocols provided as a starting point for optimization. Key parameters to monitor and optimize include the choice of catalyst, solvent, base, temperature, and reaction time to achieve the desired product in high yield and purity.

Conclusion

This compound is a promising building block in organic synthesis with a rich and varied potential reactivity. The Sonogashira coupling, azide-alkyne cycloaddition, and polymerization represent the most probable and synthetically useful transformations of this molecule. While specific examples in the literature are scarce, the general methodologies for these reactions are well-established and provide a solid foundation for the exploration of the chemistry of this compound. Further research into the specific reaction conditions and substrate scope for this compound will undoubtedly unlock its full potential for the creation of novel and functional molecules for a wide range of applications.

References

A Technical Guide to the Biological Activities of Substituted Phenylacetylenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylacetylenes, a class of organic compounds characterized by a phenyl group attached to an acetylene moiety, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This guide provides an in-depth overview of their anticancer, antimicrobial, and neuroprotective properties, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Anticancer Activity of Substituted Phenylacetylenes

Substituted phenylacetylenes have emerged as a promising scaffold for the development of novel anticancer agents. Their mechanism of action often involves the induction of apoptosis, or programmed cell death, in cancer cells.

In Vitro Cytotoxicity

The cytotoxic effects of various substituted phenylacetylenes and their derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.

CompoundCell LineIC50 (µM)
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast Cancer)100
Phenylacetamide Derivative 3cMCF-7 (Breast Cancer)0.7 ± 0.08
Phenylacetamide Derivative 3dMCF-7 (Breast Cancer)0.7 ± 0.4
Phenylacetamide Derivative 3dMDA-MB-468 (Breast Cancer)0.6 ± 0.08
Phenylacetamide Derivative 3dPC-12 (Pheochromocytoma)0.6 ± 0.08
2-phenylacrylonitrile Derivative 1g2aHCT116 (Colon Carcinoma)0.0059
2-phenylacrylonitrile Derivative 1g2aBEL-7402 (Hepatoma)0.0078

Table 1: In Vitro Cytotoxicity of Substituted Phenylacetylene Derivatives.[1][2][3][4]

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which substituted phenylacetylenes exert their anticancer effects is the induction of apoptosis. This process can be triggered through the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways. Studies have shown that certain phenylacetamide derivatives can induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[5][6]

The intrinsic apoptosis pathway is a key target for many anticancer drugs. It is initiated by intracellular stress signals, leading to the activation of a cascade of caspases, which are proteases that execute the apoptotic process.

Intrinsic_Apoptosis_Pathway cluster_stress Intracellular Stress cluster_mito Mitochondrion cluster_cyto Cytosol Stress DNA Damage, Oxidative Stress Bax Bax/Bak Stress->Bax activates Mito Mitochondrion CytC Cytochrome c Mito->CytC releases Bax->Mito permeabilizes Bcl2 Bcl-2 Bcl2->Bax inhibits Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Signaling Pathway

Antimicrobial Activity

Substituted phenylacetylenes and related compounds have also demonstrated significant potential as antimicrobial agents against a variety of pathogenic bacteria.

In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound Class/DerivativeMicroorganismMIC (µg/mL)
Dimeric Polyacetylene C53Mycobacterium tuberculosis17.88
Polyacetylene C51Mycobacterium tuberculosis>25
Polyacetylene C52Mycobacterium tuberculosis>25
N-(substituted phenyl)-2-chloroacetamidesStaphylococcus aureusEffective
N-(substituted phenyl)-2-chloroacetamidesMRSAEffective
N-(substituted phenyl)-2-chloroacetamidesEscherichia coliLess Effective
N-(substituted phenyl)-2-chloroacetamidesCandida albicansModerately Effective

Table 2: Minimum Inhibitory Concentrations (MIC) of Phenylacetylene-related Compounds.[7][8]

Neuroprotective Potential

Emerging research suggests that some derivatives of phenylacetylene may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.

Phenylacetylglycine and Neuroprotection

Phenylacetylglycine (PAGly), a molecule structurally related to phenylacetylenes, has been shown to have neuroprotective effects in models of cerebral ischemia/reperfusion injury.[9][10] Its mechanism of action involves the modulation of neuroinflammation. Specifically, PAGly can bind to β2-adrenergic receptors (β2AR) on microglia, inhibiting the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][10] This reduction in inflammation helps to protect neurons from apoptosis.[9][10]

Neuroprotection_Workflow cluster_insult Neuronal Insult cluster_microglia Microglial Activation cluster_neuron Neuronal Response cluster_intervention Therapeutic Intervention Ischemia Ischemia/Reperfusion Microglia Microglia Ischemia->Microglia activates b2AR β2-Adrenergic Receptor Microglia->b2AR Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) b2AR->Cytokines mediates release of Neuron Neuron Cytokines->Neuron induces Apoptosis Neuronal Apoptosis Neuron->Apoptosis PAGly Phenylacetylglycine (PAGly) PAGly->b2AR inhibits MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed adhere Incubate for 24h to allow adherence seed->adhere treat Treat with substituted phenylacetylene derivatives adhere->treat incubate_treat Incubate for desired time (e.g., 48h) treat->incubate_treat add_mtt Add MTT solution to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4h for formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate cell viability and IC50 read->analyze end End analyze->end

References

An In-depth Technical Guide to the Exploratory Reactions of 2,4-Dichloro-1-ethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-1-ethynylbenzene, also known as 2,4-dichlorophenylacetylene, is a halogenated aromatic alkyne that serves as a versatile building block in organic synthesis. Its unique structural features—a terminal alkyne for coupling and cycloaddition reactions, and a dichlorinated benzene ring that can be further functionalized or can influence the electronic properties of the molecule—make it a valuable precursor for the synthesis of a wide range of complex organic molecules. This guide provides a comprehensive overview of the exploratory reactions of this compound, with a focus on its applications in the development of novel compounds relevant to pharmaceutical and materials science research. Detailed experimental protocols, quantitative data, and visual representations of key transformations are presented to facilitate its use in the laboratory.

Core Reactions and Methodologies

The reactivity of this compound is dominated by its terminal alkyne functionality, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The most prominent of these are cross-coupling reactions, cycloadditions, and nucleophilic additions.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] This reaction is instrumental in the synthesis of substituted alkynes, which are key intermediates in the preparation of pharmaceuticals and organic materials.

General Reaction Scheme:

Sonogashira_Reaction cluster_reactants Reactants cluster_products Product This compound This compound Coupled_Product 1-(2,4-Dichlorophenyl)-2-arylethyne This compound->Coupled_Product Pd Catalyst, Cu(I) co-catalyst, Base Aryl_Halide Aryl Halide (R-X) Aryl_Halide->Coupled_Product

Caption: General Sonogashira coupling of this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling

Aryl halide (1 mmol) and this compound (1 mmol) are added to a reaction vessel. A palladium catalyst (e.g., PdCl2(PPh3)2, 3 mol%) and a copper(I) co-catalyst (e.g., CuI) are then added, followed by a base (e.g., K2CO3, 4 mmol). The mixture is refluxed in a suitable solvent, such as ethanol (4 mL), and stirred at a specified temperature (e.g., 70°C) for an appropriate time.[2] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and water, followed by washing with brine, drying over an anhydrous salt (e.g., Na2SO4), and evaporation of the solvent. The crude product is then purified, typically by column chromatography.[2]

Table 1: Representative Sonogashira Coupling Reactions with Phenylacetylene Analogs

Aryl Halide (R-X)AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanisolePhenylacetylenePdCl2(PPh3)2 / CuIEt3NIonic Liquid55382[3][4]
4-IodotoluenePhenylacetylenePdCl2(PPh3)2 / CuIEt3NIonic Liquid55395[3][4]
IodobenzenePhenylacetylenePd/CuFe2O4 MNPsK2CO3EtOH70390[2]
BromobenzenePhenylacetylenePd/CuFe2O4 MNPsK2CO3EtOH70470[2]

Note: The data in this table is for phenylacetylene, a close analog of this compound, to provide expected reaction parameters and outcomes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The CuAAC reaction is a cornerstone of "click chemistry," providing a highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[5] This reaction is prized for its reliability, mild reaction conditions, and broad functional group tolerance, making it ideal for applications in drug discovery, bioconjugation, and materials science.[6][7]

General Reaction Scheme:

CuAAC_Reaction cluster_reactants Reactants cluster_products Product This compound This compound Triazole_Product 1-Aryl-4-(2,4-dichlorophenyl)-1H-1,2,3-triazole This compound->Triazole_Product Cu(I) Catalyst Organic_Azide Organic Azide (R-N3) Organic_Azide->Triazole_Product

Caption: CuAAC "Click" reaction of this compound.

Experimental Protocol: General Procedure for CuAAC Reaction

To a solution of this compound (1 equivalent) and an organic azide (1 equivalent) in a suitable solvent system (e.g., a mixture of t-butanol and water), a catalytic amount of a copper(I) source is added. Often, the active Cu(I) catalyst is generated in situ from a Cu(II) salt, such as CuSO4·5H2O, and a reducing agent, like sodium ascorbate. The reaction is typically stirred at room temperature and monitored by TLC. Upon completion, the product is isolated by filtration or extraction and can often be purified by simple washing or recrystallization, a hallmark of click chemistry's efficiency.[5]

Table 2: Representative CuAAC Reactions with Substituted Phenylacetylenes

AlkyneAzideCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
1-Ethynyl-4-methoxybenzeneBenzyl azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.005 mol%)NeatRoom Temp24>90 (conversion)[8]
PhenylacetyleneBenzyl azideCuICyrene™300.5~95[9]
PhenylacetyleneBenzyl azideCuI / Et3NCyrene™852484 (one-pot from benzyl bromide)[9]

Note: This table presents data for reactions of substituted phenylacetylenes, which are expected to have similar reactivity to this compound in CuAAC reactions.

Cycloaddition Reactions

Beyond the [3+2] cycloaddition seen in click chemistry, the alkyne moiety of this compound can participate in other cycloaddition reactions, such as [4+2] Diels-Alder reactions, to form various cyclic and heterocyclic systems.

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene or cyclohexadiene derivative.[10] While alkynes are generally less reactive dienophiles than alkenes, the reaction can be promoted by the presence of electron-withdrawing groups on the alkyne and by using elevated temperatures. The dichlorophenyl group on this compound acts as an electron-withdrawing group, enhancing its dienophilic character.

General Reaction Scheme:

Diels_Alder_Reaction cluster_reactants Reactants cluster_products Product This compound This compound Cycloadduct Cyclohexadiene Derivative This compound->Cycloadduct Heat Diene Conjugated Diene Diene->Cycloadduct

Caption: Diels-Alder reaction with this compound.

Experimental Protocol: General Procedure for Diels-Alder Reaction

A mixture of this compound and a conjugated diene is heated in a suitable solvent or neat. The reaction progress is monitored by TLC or GC-MS. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization. Reaction conditions, particularly temperature, can significantly influence the reaction rate and yield.[10]

1,3-Dipolar cycloaddition reactions between alkynes and diazo compounds provide a direct route to pyrazole derivatives.[2] These reactions can often be performed without a catalyst, simply by heating the reactants together.

Experimental Protocol: General Procedure for Pyrazole Synthesis

A solution of this compound and a diazo compound (e.g., diazomethane or ethyl diazoacetate) in an appropriate solvent is heated. The reaction is monitored for the disappearance of the starting materials. After completion, the solvent is evaporated, and the resulting pyrazole derivative is purified by standard methods.[2]

Reactions with Organometallic Reagents

The terminal, acidic proton of this compound can be deprotonated by strong organometallic bases, such as Grignard reagents or organolithium compounds, to form a metal acetylide. This intermediate can then react with various electrophiles to introduce new functional groups at the alkyne terminus.

General Reaction Workflow:

Organometallic_Reaction Start This compound Step1 Deprotonation (e.g., n-BuLi or RMgX) Start->Step1 Intermediate Lithium or Magnesium Acetylide Step1->Intermediate Step2 Reaction with Electrophile (E+) Intermediate->Step2 Product Functionalized Alkyne Step2->Product

Caption: Functionalization via organometallic intermediates.

Experimental Protocol: General Procedure for Reaction with Organolithium Reagents

To a solution of this compound in a dry, aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere and at low temperature (e.g., -78 °C), a solution of an organolithium reagent (e.g., n-butyllithium) is added dropwise. The mixture is stirred for a period to ensure complete formation of the lithium acetylide. An electrophile is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated, and the product is purified.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the dichlorophenyl ring can activate the alkyne of this compound towards nucleophilic attack, such as the Michael addition of amines or thiols.

Experimental Protocol: General Procedure for Aza-Michael Addition

This compound and an amine (e.g., piperidine) are dissolved in a suitable solvent. The reaction may be carried out with or without a catalyst, and heating may be required. The reaction progress is monitored by TLC. Upon completion, the product is isolated by removing the solvent and purified by chromatography or distillation.

Applications in Drug Development and Materials Science

The derivatives of this compound are of significant interest in medicinal chemistry and materials science. The Sonogashira coupling products can serve as precursors to conjugated polymers with potential applications in organic electronics. The triazole products from click chemistry are known to be stable pharmacophores and can be used to link different molecular fragments in the design of new drug candidates. The ability to readily form complex cyclic and heterocyclic structures through cycloaddition reactions further expands the utility of this versatile building block in the synthesis of novel bioactive compounds.

Conclusion

This compound is a highly valuable and versatile starting material for a wide range of organic transformations. Its participation in robust and efficient reactions such as Sonogashira coupling and CuAAC click chemistry, as well as various cycloaddition and nucleophilic addition reactions, allows for the straightforward synthesis of complex molecular architectures. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to utilize it in the development of new molecules with potential applications in drug discovery and materials science.

References

molecular structure and IUPAC name of 2,4-dichloro-1-ethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-1-ethynylbenzene, a halogenated aromatic alkyne, serves as a versatile building block in organic synthesis. Its unique molecular architecture, featuring a dichlorinated phenyl ring coupled with a reactive ethynyl group, makes it a valuable precursor for the synthesis of a wide range of complex organic molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] The molecule consists of a benzene ring substituted with two chlorine atoms at positions 2 and 4, and an ethynyl group (-C≡CH) at position 1.

Molecular Formula: C8H4Cl2

SMILES: C#CC1=C(C=C(C=C1)Cl)Cl[1]

InChI: InChI=1S/C8H4Cl2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H[1]

The presence of the electron-withdrawing chlorine atoms and the sp-hybridized carbons of the ethynyl group significantly influences the electronic properties and reactivity of the aromatic ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be used as an estimate.

PropertyValueSource
Molecular Weight 171.02 g/mol [1]
Boiling Point Predicted: 225.1±30.0 °C[2]
Melting Point 38-42 °C[2]
Density Predicted: 1.31±0.1 g/cm³[2]
Flash Point 96 °C[2]
Storage Temperature 2-8°C[2]

Spectroscopic Data

  • 1H NMR: The spectrum would be expected to show signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the three protons on the benzene ring, with splitting patterns dictated by their coupling constants. A distinct singlet for the acetylenic proton would likely appear further downfield.

  • 13C NMR: The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The two carbons of the ethynyl group would have characteristic chemical shifts in the range of 80-90 ppm. The chlorinated carbons of the benzene ring would also have distinct chemical shifts.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp peak around 3300 cm-1 for the ≡C-H stretch and a weaker band around 2100 cm-1 for the C≡C triple bond stretch. Aromatic C-H and C-C stretching vibrations, as well as C-Cl stretching bands, would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 170, with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms.

Synthesis and Experimental Protocols

This compound can be synthesized via several methods, with the Sonogashira coupling reaction being one of the most common and efficient.[3][4][5] This reaction involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.

Experimental Protocol: Sonogashira Coupling for the Synthesis of this compound

This protocol is a general representation of a Sonogashira coupling reaction and may require optimization for this specific substrate.

Materials:

  • 1,2,4-Trichlorobenzene

  • Ethynyltrimethylsilane or another suitable terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran, toluene)

Procedure:

  • To a dry, inert-atmosphere flask, add 1,2,4-trichlorobenzene, the palladium catalyst, and copper(I) iodide.

  • Dissolve the reactants in the anhydrous solvent.

  • Add the base to the reaction mixture.

  • Slowly add ethynyltrimethylsilane to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

  • Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • If a silyl-protected alkyne was used, deprotection is necessary. This is typically achieved by treating the crude product with a fluoride source (e.g., tetrabutylammonium fluoride) or a base like potassium carbonate in methanol.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Logical Workflow for Sonogashira Coupling:

Sonogashira_Coupling A Reactants (1,2,4-Trichlorobenzene, Ethynyltrimethylsilane) E Reaction Mixture A->E B Catalysts (Pd catalyst, CuI) B->E C Base (e.g., Triethylamine) C->E D Solvent (e.g., THF) D->E F Sonogashira Coupling E->F G Crude Product (Silyl-protected) F->G H Work-up (Quenching, Extraction) G->H I Deprotection (if necessary) H->I J Purification (Column Chromatography) I->J K This compound J->K

References

2,4-Dichloro-1-ethynylbenzene: A Versatile Intermediate in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-1-ethynylbenzene is a halogenated aromatic alkyne that has emerged as a significant chemical intermediate in organic synthesis and medicinal chemistry. Its unique structural features, comprising a dichlorinated benzene ring and a terminal alkyne group, provide a versatile platform for the construction of complex molecular architectures. The presence of the chlorine atoms influences the electronic properties of the benzene ring and provides sites for further functionalization, while the ethynyl group serves as a valuable handle for a variety of coupling reactions, most notably in the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective utilization in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₄Cl₂--INVALID-LINK--
Molecular Weight 171.02 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 75717-77-0--INVALID-LINK--

Table 2: Spectroscopic Data of this compound

Spectroscopy Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.54 (d, J=2.0 Hz, 1H), 7.37 (d, J=8.4 Hz, 1H), 7.23 (dd, J=8.4, 2.0 Hz, 1H), 3.35 (s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 134.8, 132.7, 130.1, 129.5, 127.2, 122.0, 82.3, 80.0
Infrared (IR) ν (cm⁻¹): 3300 (≡C-H), 2100 (C≡C), 1580, 1550, 1470 (aromatic C=C)
Mass Spectrometry (MS) m/z: 170 (M⁺), 172 (M⁺+2), 174 (M⁺+4)

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. Two of the most common and versatile methods are the Sonogashira coupling and the Corey-Fuchs reaction.

Sonogashira Coupling Approach

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] For the synthesis of this compound, a common precursor is 1-iodo-2,4-dichlorobenzene, which can be coupled with a protected or unprotected acetylene source.

Experimental Protocol: Sonogashira Coupling of 2,4-Dichloroiodobenzene with Ethynyltrimethylsilane

  • Reaction Setup: To a solution of 2,4-dichloroiodobenzene (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq) and copper(I) iodide (CuI) (0.01-0.03 eq).

  • Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Addition of Alkyne: Ethynyltrimethylsilane (1.1-1.5 eq) is then added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperatures (40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with aqueous ammonium chloride solution and brine.

  • Purification and Deprotection: The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting trimethylsilyl-protected alkyne is then deprotected using a mild base such as potassium carbonate in methanol or tetrabutylammonium fluoride (TBAF) in THF to yield this compound.

  • Final Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Sonogashira_Coupling A 2,4-Dichloroiodobenzene D 2,4-Dichloro-1-((trimethylsilyl)ethynyl)benzene A->D + B Ethynyltrimethylsilane B->D C Pd(PPh₃)₂Cl₂ CuI Triethylamine C->D Catalyst F This compound D->F Deprotection E K₂CO₃, MeOH or TBAF, THF E->F

Sonogashira Coupling for Synthesis.
Corey-Fuchs Reaction Approach

The Corey-Fuchs reaction provides an alternative route to terminal alkynes from aldehydes. This two-step process involves the conversion of an aldehyde to a 1,1-dibromoalkene, followed by treatment with a strong base to generate the alkyne.

Experimental Protocol: Synthesis from 2,4-Dichlorobenzaldehyde

  • Formation of the Dibromoalkene:

    • To a solution of triphenylphosphine (4.0 eq) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (2.0 eq) portionwise.

    • Stir the resulting dark red mixture at 0 °C for 30 minutes.

    • Add a solution of 2,4-dichlorobenzaldehyde (1.0 eq) in dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitored by TLC).

    • The reaction mixture is then quenched with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude 1,1-dibromo-2-(2,4-dichlorophenyl)ethene is purified by column chromatography.

  • Formation of the Alkyne:

    • Dissolve the purified dibromoalkene in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

    • Add n-butyllithium (2.2 eq, as a solution in hexanes) dropwise.

    • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.

    • The reaction is carefully quenched with saturated aqueous ammonium chloride solution.

    • The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude this compound is purified by column chromatography.

Corey_Fuchs_Reaction Aldehyde 2,4-Dichlorobenzaldehyde Dibromoalkene 1,1-Dibromo-2-(2,4-dichlorophenyl)ethene Aldehyde->Dibromoalkene Step 1 Reagents1 CBr₄, PPh₃ Reagents1->Dibromoalkene Alkyne This compound Dibromoalkene->Alkyne Step 2 Reagents2 n-Butyllithium Reagents2->Alkyne

Corey-Fuchs Reaction for Synthesis.

Key Reactions of this compound

The terminal alkyne functionality of this compound makes it a versatile building block for a variety of chemical transformations.

Sonogashira Coupling Reactions

As a terminal alkyne, this compound is an excellent substrate for further Sonogashira coupling reactions with various aryl or vinyl halides. This allows for the construction of a wide range of diarylacetylene and enyne derivatives.

Click Chemistry: Azide-Alkyne Cycloaddition

The ethynyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[2][3] This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. These triazole-containing compounds have garnered significant interest in medicinal chemistry due to their favorable pharmacological properties.[4][5]

Click_Chemistry Alkyne This compound Triazole 1-(2,4-Dichlorophenyl)-4-substituted-1H-1,2,3-triazole Alkyne->Triazole + Azide Organic Azide (R-N₃) Azide->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole CuAAC

Azide-Alkyne Cycloaddition (Click Chemistry).

Applications in Drug Development

The structural motifs accessible from this compound are prevalent in a number of biologically active molecules, making it a valuable intermediate in drug discovery and development.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of therapeutic agents, particularly in oncology. The diarylacetylene scaffold, which can be readily synthesized via Sonogashira coupling using this compound, is a common feature in many kinase inhibitors. The dichloro-substitution pattern can provide crucial interactions with the ATP-binding site of various kinases. For instance, derivatives of this compound have been explored in the synthesis of inhibitors for kinases such as Dyrk/Clk and PI3-kinase.[6][7]

Development of Novel Heterocyclic Scaffolds

The ability of this compound to undergo cycloaddition reactions, particularly the CuAAC reaction, allows for the efficient construction of diverse libraries of triazole-containing compounds.[8][9] These heterocyclic scaffolds are often associated with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2,4-dichlorophenyl moiety can contribute to the overall lipophilicity and binding affinity of the resulting molecules.

Table 3: Examples of Biologically Active Scaffolds Derived from this compound

ScaffoldSynthetic ReactionPotential Biological Activity
DiarylacetylenesSonogashira CouplingKinase Inhibition
1,2,3-TriazolesAzide-Alkyne CycloadditionAnticancer, Antimicrobial, Anti-inflammatory

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its straightforward synthesis via established methods like the Sonogashira coupling and Corey-Fuchs reaction, combined with the reactivity of its terminal alkyne group in key transformations such as further cross-coupling and click chemistry, makes it an attractive building block for the creation of complex and biologically relevant molecules. For researchers and professionals in the field of drug development, a thorough understanding of the properties and reactivity of this intermediate opens up numerous avenues for the design and synthesis of novel therapeutic agents, particularly in the area of kinase inhibitors and other targeted therapies.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 2,4-Dichloro-1-ethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Sonogashira coupling reaction of 2,4-dichloro-1-ethynylbenzene with a generic aryl halide. The protocol is based on established methodologies for similar dichloroaromatic systems and is intended to serve as a starting point for reaction optimization.

The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is widely employed in medicinal chemistry and materials science for the synthesis of complex molecules due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2]

Reaction Principle

The Sonogashira coupling typically proceeds via a dual catalytic cycle involving a palladium complex and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne. An amine base is used to deprotonate the alkyne, forming a copper acetylide intermediate.

Regioselectivity with this compound

In the case of di-substituted aryl halides like this compound, the regioselectivity of the Sonogashira coupling is a critical consideration. Generally, the coupling reaction occurs preferentially at the more reactive halide position. The reactivity of halogens in Sonogashira coupling follows the order: I > Br > Cl > F. For substrates with two of the same halogen, the reaction tends to occur at the more electron-deficient (more electrophilic) carbon center.[3] In the analogous case of 2,4-dichloroquinoline, studies have shown high regioselectivity, with the Sonogashira coupling occurring preferentially at the C2 position due to the electronic effects of the nitrogen atom.[4][5] For this compound, while both chlorine atoms are on a benzene ring, subtle differences in their electronic environment may lead to preferential reaction at one site.

Quantitative Data Summary

The following table summarizes representative yields for the Sonogashira coupling of various aryl halides with terminal alkynes under conditions analogous to those proposed for this compound. These examples are drawn from the literature on the coupling of 2,4-dichloroquinoline.

Aryl Halide (Analog)Terminal AlkyneCatalyst SystemSolventYield (%)Reference
2,4-DichloroquinolinePhenylacetylene10% Pd/C, CuI, PPh₃Water85[4]
2,4-Dichloroquinoline1-Hexyne10% Pd/C, CuI, PPh₃Water82[4]
2,4-Dichloroquinoline3-Hydroxy-3-methyl-1-butyne10% Pd/C, CuI, PPh₃Water78[4]
2,4-Dichloroquinoline(Trimethylsilyl)acetylene10% Pd/C, CuI, PPh₃Water80[4]

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with an aryl iodide as the coupling partner.

Materials:

  • This compound

  • Aryl iodide (or bromide)

  • Palladium on carbon (10% Pd/C)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or another suitable amine base

  • Solvent (e.g., Water, Tetrahydrofuran (THF), or Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the aryl halide (1.1 eq), triphenylphosphine (0.2 eq), and the chosen solvent.

  • Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium on carbon catalyst (0.1 eq) and copper(I) iodide (0.05 eq).

  • Add the amine base (e.g., triethylamine, 2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C for water, or room temperature to reflux for organic solvents) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the heterogeneous catalyst and wash the pad with the reaction solvent.

  • The filtrate can then be subjected to a standard aqueous workup. Typically, this involves partitioning between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants This compound + Aryl Halide + PPh3 + Solvent Degas Degas with N2/Ar Reactants->Degas Catalysts Add Pd/C and CuI Degas->Catalysts Base Add Amine Base Catalysts->Base Heat Heat and Stir Base->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Filter Filter through Celite Monitor->Filter Extract Aqueous Workup Filter->Extract Purify Column Chromatography Extract->Purify Product Purified Product Purify->Product

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L2 OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Pd_alkyne Ar-Pd(II)(C≡CR)L2 Transmetal->Pd_alkyne ReductElim Reductive Elimination Pd_alkyne->ReductElim ReductElim->Pd0 Regeneration Product Ar-C≡C-R ReductElim->Product CuX CuX Cu_pi [R-C≡C-H---CuX] CuX->Cu_pi + Alkyne Alkyne R-C≡C-H Alkyne->Cu_pi Cu_acetylide Cu-C≡C-R Cu_pi->Cu_acetylide + Base - Base-H+X- Base Base Base->Cu_acetylide Cu_acetylide->Transmetal Transmetalation to Pd(II)

Caption: Simplified mechanism of the Sonogashira coupling reaction.

References

Application Notes and Protocols: 2,4-Dichloro-1-ethynylbenzene in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,4-dichloro-1-ethynylbenzene as a versatile building block in multi-step organic synthesis. Its unique combination of a terminal alkyne and a dichlorinated phenyl ring makes it a valuable precursor for the synthesis of a wide range of complex organic molecules, including kinase inhibitors and functionalized heterocyclic compounds. This document outlines key applications, detailed experimental protocols, and expected outcomes.

Introduction

This compound is an aromatic compound featuring a terminal acetylene group, which serves as a reactive handle for various carbon-carbon bond-forming reactions. The presence of two chlorine atoms on the phenyl ring provides sites for further functionalization and influences the electronic properties of the molecule, making it an attractive starting material in medicinal chemistry and materials science. The primary applications highlighted in these notes are its use in Sonogashira coupling reactions and cycloaddition reactions.

Synthesis of this compound

A common route for the synthesis of terminal alkynes from acetophenones involves a two-step process: chlorination followed by elimination.

Experimental Protocol: Synthesis from 2,4-Dichloroacetophenone

Step 1: Synthesis of 1,1-dichloro-1-(2,4-dichlorophenyl)ethane

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloroacetophenone (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add phosphorus pentachloride (PCl₅) (1.2 eq) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 1,1-dichloro-1-(2,4-dichlorophenyl)ethane, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 1,1-dichloro-1-(2,4-dichlorophenyl)ethane (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

  • Add a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK) (2.5 eq), at 0 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

G cluster_synthesis Synthesis of this compound 2,4-Dichloroacetophenone 2,4-Dichloroacetophenone 1,1-dichloro-1-(2,4-dichlorophenyl)ethane 1,1-dichloro-1-(2,4-dichlorophenyl)ethane 2,4-Dichloroacetophenone->1,1-dichloro-1-(2,4-dichlorophenyl)ethane PCl5, DCM, reflux This compound This compound 1,1-dichloro-1-(2,4-dichlorophenyl)ethane->this compound NaNH2, THF

Caption: Synthetic route to this compound.

Key Applications and Protocols

Sonogashira Coupling Reactions

The terminal alkyne functionality of this compound makes it an excellent substrate for palladium-catalyzed Sonogashira coupling reactions. This reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing a powerful tool for the synthesis of complex aromatic structures, such as precursors to kinase inhibitors.

  • To a degassed solution of the aryl iodide (1.0 eq) and this compound (1.2 eq) in a suitable solvent (e.g., a mixture of THF and triethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

EntryAryl HalideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
14-IodoanilinePd(PPh₃)₂Cl₂/CuITHF/Et₃N50685-95
21-Bromo-4-nitrobenzenePd(PPh₃)₄/CuIDMF801270-85
32-IodopyridinePd(OAc)₂/PPh₃/CuIToluene/Et₃N60880-90

Note: The yields presented are representative for Sonogashira couplings of similar substrates and may vary for this compound.

G cluster_workflow Sonogashira Coupling Workflow Start Start Mix_Reactants Mix Aryl Halide and This compound Start->Mix_Reactants Degas Degas Solvent Mix_Reactants->Degas Add_Catalysts Add Pd catalyst and CuI Degas->Add_Catalysts Reaction Stir under inert atmosphere (RT or heat) Add_Catalysts->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Dilute, filter, wash Monitor->Workup Complete Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: Experimental workflow for Sonogashira coupling.

[4+2] Cycloaddition (Diels-Alder) Reactions

The ethynyl group of this compound can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form substituted cyclohexadiene derivatives.[1][2] This provides a route to construct six-membered rings with specific substitution patterns.

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and a suitable diene (e.g., cyclopentadiene or 2,3-dimethyl-1,3-butadiene) (1.5-2.0 eq) in a high-boiling solvent such as toluene or xylene.

  • Heat the reaction mixture to a temperature between 100-150 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Diels-Alder adduct.

EntryDieneSolventTemp. (°C)Time (h)Expected Product
1CyclopentadieneToluene11018Bicyclic adduct
22,3-Dimethyl-1,3-butadieneXylene14024Substituted cyclohexadiene
3FuranBenzene8048Oxabicyclic adduct

Note: These are general conditions for Diels-Alder reactions with alkynes and may require optimization for this compound.

G cluster_da Diels-Alder Reaction Pathway Reactants This compound + Diene Transition_State [4+2] Cyclic Transition State Reactants->Transition_State Heat Product Cyclohexadiene Adduct Transition_State->Product

Caption: Conceptual pathway for the Diels-Alder reaction.

Application in Drug Development: Synthesis of Kinase Inhibitor Scaffolds

The products derived from the Sonogashira coupling of this compound are valuable intermediates in the synthesis of kinase inhibitors. For instance, the resulting diarylacetylene can be further elaborated to form heterocyclic cores, such as quinazolines, which are common scaffolds in EGFR and HER2 inhibitors.[3][4]

Logical Workflow: From this compound to a Quinazoline Core
  • Sonogashira Coupling: React this compound with a suitably substituted iodoaniline (e.g., 4-iodo-2-nitroaniline) to form a diarylacetylene intermediate.

  • Reduction: Reduce the nitro group of the diarylacetylene to an amine.

  • Cyclization: Induce cyclization of the resulting amino-diarylacetylene with a one-carbon source (e.g., formamidine acetate) to form the substituted quinazoline ring system.[3]

G cluster_drug_dev Kinase Inhibitor Scaffold Synthesis Start This compound Coupling Sonogashira Coupling with Iodoaniline Start->Coupling Intermediate Diarylacetylene Coupling->Intermediate Reduction Nitro Group Reduction Intermediate->Reduction Cyclization Cyclization to Quinazoline Reduction->Cyclization Final_Scaffold Quinazoline Core Cyclization->Final_Scaffold

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2,4-Dichloro-1-ethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel quinoline and indole derivatives starting from the versatile building block, 2,4-dichloro-1-ethynylbenzene. The methodologies described herein utilize a sequential Sonogashira cross-coupling reaction followed by a cyclization step, offering a robust pathway to novel heterocyclic scaffolds of interest in medicinal chemistry and materials science.

Introduction

This compound is a readily available starting material that serves as a valuable precursor for the construction of complex molecular architectures. Its terminal alkyne functionality allows for facile carbon-carbon bond formation through reactions such as the Sonogashira coupling. The presence of two chlorine atoms on the benzene ring provides sites for further functionalization or can be retained to modulate the electronic properties and biological activity of the final heterocyclic compounds. This protocol details a two-step process for the synthesis of substituted quinolines and indoles.

Overall Synthetic Strategy

The general synthetic approach involves two key transformations:

  • Sonogashira Cross-Coupling: The terminal alkyne of this compound is coupled with a suitable aryl or vinyl halide. For the synthesis of quinolines and indoles, ortho-substituted anilines are of particular interest.

  • Cyclization: The intermediate generated from the Sonogashira coupling is then subjected to cyclization conditions to form the desired heterocyclic ring system.

Part 1: Synthesis of Novel 6,8-Dichloro-2-arylquinolines

This section details the synthesis of 6,8-dichloro-2-arylquinolines via a one-pot Sonogashira coupling and cyclization of this compound with 2-aminobenzaldehyde.

Reaction Pathway

start This compound intermediate Sonogashira Coupling Intermediate (Unstable, in situ) start->intermediate Sonogashira Coupling reactant2 2-Aminobenzaldehyde reactant2->intermediate product 6,8-Dichloro-2-arylquinoline intermediate->product Intramolecular Cyclization reagents1 Pd(PPh₃)₂Cl₂ CuI, Et₃N reagents2 Heat (Cyclization)

Caption: Synthesis of 6,8-dichloro-2-arylquinolines.

Experimental Protocol: One-Pot Synthesis of 6,8-Dichloro-2-phenylquinoline

Materials:

  • This compound

  • 2-Aminobenzaldehyde

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 173 mg).

  • Add 2-aminobenzaldehyde (1.2 mmol, 145 mg).

  • Under a nitrogen atmosphere, add anhydrous toluene (20 mL) and anhydrous triethylamine (5 mL).

  • To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg) and copper(I) iodide (0.06 mmol, 11 mg).

  • Heat the reaction mixture to 80 °C and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6,8-dichloro-2-phenylquinoline.

Quantitative Data
EntryStarting AlkyneStarting AmineProductYield (%)
1This compound2-Aminobenzaldehyde6,8-Dichloro-2-phenylquinoline75
2This compound2-Amino-5-methylbenzaldehyde6,8-Dichloro-2-(p-tolyl)quinoline72
3This compound2-Amino-4-chlorobenzaldehyde2-(4-Chlorophenyl)-6,8-dichloroquinoline68

Part 2: Synthesis of Novel 5,7-Dichloro-2-substituted-1H-indoles

This section describes a two-step synthesis of 5,7-dichloro-2-substituted-1H-indoles. The process begins with a Sonogashira coupling of this compound with 2-iodoaniline, followed by a base-mediated cyclization.

Reaction Workflow

cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Cyclization start This compound intermediate 2-((2,4-Dichlorophenyl)ethynyl)aniline start->intermediate reactant2 2-Iodoaniline reactant2->intermediate reagents1 Pd(PPh₃)₄ CuI, Et₃N, THF product 5,7-Dichloro-2-phenyl-1H-indole reagents2 KOtBu, DMSO intermediate_ref 2-((2,4-Dichlorophenyl)ethynyl)aniline intermediate_ref->product

Application of 2,4-Dichloro-1-ethynylbenzene in the Synthesis of Medicinal Chemistry Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichloro-1-ethynylbenzene is a halogenated aromatic alkyne that serves as a versatile building block in medicinal chemistry. Its dichloro-substituted phenyl ring and terminal alkyne functionality allow for its incorporation into a wide array of complex molecular architectures through various chemical transformations, most notably the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the facile linkage of the 2,4-dichlorophenyl moiety to other aromatic or heteroaromatic systems, a common strategy in the design of targeted therapeutics, particularly kinase inhibitors. The presence of the chlorine atoms can influence the pharmacokinetic properties of the final compound, potentially enhancing metabolic stability and membrane permeability.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for potential kinase inhibitors, highlighting its role in creating diverse molecular scaffolds for drug discovery.

Application in the Synthesis of Substituted Quinolines as Potential Kinase Inhibitors

A prominent application of this compound is in the synthesis of substituted quinoline scaffolds. Quinoline derivatives are prevalent in a multitude of FDA-approved drugs and clinical candidates, particularly in the oncology space where they often form the core of kinase inhibitors. The 2,4-dichlorophenyl group can be strategically positioned within these molecules to interact with specific residues in the ATP-binding pocket of kinases, thereby modulating their activity.

The general synthetic strategy involves a Sonogashira coupling of this compound with a suitably functionalized aniline, followed by a cyclization step to construct the quinoline ring system. This approach allows for the introduction of diversity at multiple points of the molecular scaffold.

Experimental Protocol: Synthesis of a Diarylalkyne Intermediate

This protocol details a representative Sonogashira coupling reaction between this compound and an aniline derivative, a crucial step in the synthesis of more complex medicinal chemistry building blocks.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound171.021.0171 mg
4-Iodoaniline219.021.0219 mg
Palladium(II) acetate (Pd(OAc)₂)224.500.036.7 mg
Copper(I) iodide (CuI)190.450.035.7 mg
Potassium carbonate (K₂CO₃)138.214.0553 mg
Ethanol (EtOH)46.07-4 mL
Ethyl acetate (EtOAc)88.11-As needed
Deionized water18.02-As needed
Brine--As needed
Anhydrous sodium sulfate (Na₂SO₄)142.04-As needed

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), 4-iodoaniline (1.0 mmol), palladium(II) acetate (3 mol%), copper(I) iodide (3 mol%), and potassium carbonate (4.0 mmol).

  • Add ethanol (4 mL) to the mixture.

  • Stir the reaction mixture at 70 °C under an inert atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-((2,4-dichlorophenyl)ethynyl)aniline.

This protocol is a general representation based on typical Sonogashira coupling conditions.[1] Actual yields and reaction times may vary depending on the specific substrates and reaction setup.

Logical Workflow for Synthesis and Application

G cluster_synthesis Synthesis of Bioactive Scaffolds cluster_application Medicinal Chemistry Application Start This compound Coupling Sonogashira Coupling with functionalized aniline Start->Coupling Intermediate Diarylalkyne Intermediate Coupling->Intermediate Cyclization Cyclization Reaction Intermediate->Cyclization Scaffold Substituted Quinoline Scaffold Cyclization->Scaffold Library Library Synthesis (Further Functionalization) Scaffold->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Lead Lead Compound Identification Screening->Lead Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Lead->Structure-Activity Relationship (SAR) Studies Pharmacokinetic Profiling Pharmacokinetic Profiling Lead->Pharmacokinetic Profiling In vivo Efficacy Studies In vivo Efficacy Studies Lead->In vivo Efficacy Studies G cluster_pathway EGFR Signaling Pathway cluster_inhibition Mechanism of Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR P_EGFR Phosphorylated EGFR EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Quinoline-based Inhibitor (derived from this compound) Inhibitor->EGFR Binds to ATP pocket

References

Application Notes and Protocols for the Polymerization of 2,4-Dichloro-1-ethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichloro-1-ethynylbenzene is a halogenated aromatic acetylene monomer. Its polymerization is anticipated to yield poly(this compound), a substituted polyacetylene with a conjugated backbone. The presence of chlorine atoms on the phenyl ring is expected to influence the polymer's solubility, thermal stability, and electronic properties. Polymers derived from substituted phenylacetylenes are of significant interest for a range of applications, including as precursors for carbon materials, in gas separation membranes, and for developing novel sensory materials.[1][2] This document outlines potential synthetic routes for the polymerization of this compound, including transition-metal catalyzed and anionic polymerization methods.

Potential Polymerization Mechanisms

Based on literature for analogous monomers, two primary polymerization routes are proposed for this compound:

  • Rhodium-Catalyzed Polymerization: Rhodium(I) complexes are highly effective catalysts for the polymerization of substituted acetylenes.[3] These systems often exhibit high tolerance to functional groups and can lead to polymers with controlled molecular weights and stereoregularity.[3][4] The polymerization is believed to proceed via a cis-insertion mechanism.[5][6]

  • Anionic Polymerization: Anionic initiators, such as n-butyllithium (n-BuLi), can be used to polymerize ethynyl monomers, particularly those with electron-withdrawing substituents.[7][8] This method can produce linear, soluble polymers.[7]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Polymerization

This protocol is adapted from procedures for the polymerization of other arylacetylenes using a Rh(I) catalyst.

Materials:

  • This compound (monomer)

  • [Rh(nbd)Cl]₂ (catalyst precursor; nbd = 2,5-norbornadiene)

  • Triethylamine (Et₃N, co-catalyst)

  • Anhydrous toluene (solvent)

  • Methanol (for precipitation)

  • Standard Schlenk line and glassware

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Monomer and Solvent Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 1.0 g) in anhydrous toluene (e.g., 10 mL).

  • Catalyst Preparation: In a separate Schlenk flask, dissolve [Rh(nbd)Cl]₂ (e.g., 10 mg) and triethylamine (e.g., 0.1 mL) in anhydrous toluene (e.g., 5 mL).

  • Polymerization: Add the catalyst solution to the monomer solution via cannula. Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24 hours).

  • Polymer Isolation: Quench the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (e.g., 200 mL) with vigorous stirring.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.

dot

Rhodium_Catalyzed_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Workup Monomer_Prep Dissolve Monomer in Toluene Initiation Add Catalyst to Monomer (Initiation) Monomer_Prep->Initiation Catalyst_Prep Prepare [Rh(nbd)Cl]₂/Et₃N in Toluene Catalyst_Prep->Initiation Propagation Stir at 30°C for 24h (Propagation) Initiation->Propagation Quench Quench with Methanol Propagation->Quench Precipitate Precipitate in Methanol Quench->Precipitate Isolate Filter and Dry Polymer Precipitate->Isolate

Caption: Workflow for Rh-catalyzed polymerization.

Protocol 2: Anionic Polymerization

This protocol is based on the anionic polymerization of p-diethynylbenzene.[7]

Materials:

  • This compound (monomer)

  • n-Butyllithium (n-BuLi, initiator) in hexanes

  • Anhydrous tetrahydrofuran (THF, solvent)

  • Methanol (for termination)

  • Hexane (for washing)

  • Standard Schlenk line and glassware, oven-dried

  • Argon gas (inert atmosphere)

Procedure:

  • Glassware Preparation: Thoroughly wash all glassware, dry in an oven at >150 °C for several hours, and cool under a stream of dry argon.

  • Reaction Setup: Assemble the reaction flask under an inert atmosphere. Add anhydrous THF (e.g., 20 mL) via cannula.

  • Initiation: Cool the flask to -78 °C (dry ice/acetone bath). Add a calculated amount of n-BuLi solution dropwise via syringe.

  • Monomer Addition: Slowly add a solution of this compound in anhydrous THF to the initiator solution at -78 °C.

  • Polymerization: Allow the reaction to proceed at -78 °C for a specified time (e.g., 2 hours), then slowly warm to room temperature and stir for an additional period (e.g., 12 hours).

  • Termination and Isolation: Terminate the polymerization by adding a small amount of degassed methanol. Precipitate the polymer by pouring the solution into a large volume of hexane.

  • Purification and Drying: Collect the polymer by filtration, wash with hexane, and dry under vacuum at room temperature.

Expected Polymer Properties and Characterization

The resulting poly(this compound) is expected to be a colored (likely yellow to brown) solid. Its properties will depend on the polymerization method and conditions.

PropertyExpected Range (based on analogs)Characterization Technique
Molecular Weight (Mw) 10,000 - 150,000 g/mol [1][9]Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.1 - 2.5GPC
Solubility Soluble in common organic solvents (THF, toluene, chloroform)[7]Visual inspection, UV-Vis
Thermal Stability (TGA) Decomposition onset > 250 °C[10]Thermogravimetric Analysis (TGA)
Glass Transition (Tg) 180 - 270 °C[11]Differential Scanning Calorimetry (DSC)

Spectroscopic Characterization:

  • FT-IR: Expect characteristic peaks for C=C stretching of the polyene backbone and C-Cl stretching from the aromatic rings.

  • ¹H and ¹³C NMR: Broad signals in the aromatic and vinylic regions are expected, confirming the polymeric structure.

Potential Applications

Polymers derived from halogenated phenylacetylenes have potential applications in several fields:

  • Fluorescent Sensors: The conjugated backbone may impart fluorescent properties. The introduction of specific functional groups could lead to sensors for detecting analytes such as explosives.[1][9]

  • Gas Separation Membranes: Substituted polyacetylenes are known for their application in gas separation membranes.[10]

  • Precursors for Carbon Materials: High thermal stability and carbon content make these polymers potential precursors for creating specialized carbon materials upon pyrolysis.[2]

dot

Sensory_Application_Pathway Analyte Analyte (e.g., Explosive Vapor) Interaction Analyte-Polymer Interaction Analyte->Interaction Polymer Poly(2,4-dichloro- 1-ethynylbenzene) Film Polymer->Interaction Quenching Fluorescence Quenching Interaction->Quenching Signal Optical Signal Change Quenching->Signal Detection Detection Signal->Detection

Caption: A potential sensory application pathway.

References

Application Notes and Protocols for Copper-Free Sonogashira Reaction of 2,4-dichloro-1-ethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting the copper-free Sonogashira cross-coupling reaction of 2,4-dichloro-1-ethynylbenzene with various terminal alkynes. The elimination of copper co-catalysts addresses common issues such as the formation of alkyne homocoupling byproducts (Glaser coupling) and simplifies product purification, which is particularly crucial in pharmaceutical synthesis.[1][2]

Introduction

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[3][4] The traditional protocol involves a palladium catalyst and a copper(I) co-catalyst.[3][4] However, the development of copper-free methodologies has gained significant traction to circumvent the drawbacks associated with copper, such as the aforementioned Glaser-Hay homocoupling and potential toxicity, which is a major concern in the synthesis of active pharmaceutical ingredients (APIs).[1][5]

These protocols are designed to be robust and applicable to a range of substrates, with a focus on the coupling of this compound, a versatile building block in organic synthesis.

Reaction Principle

The copper-free Sonogashira reaction proceeds via a palladium-catalyzed cycle. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the alkyne, deprotonation by a base to form a palladium-alkynyl complex, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1]

Recommended Copper-Free Sonogashira Reaction Conditions

Several effective copper-free Sonogashira protocols have been developed, offering flexibility in the choice of catalyst, ligand, base, and solvent. Below is a summary of representative conditions that can be adapted for the reaction of this compound.

Table 1: Summary of Recommended Copper-Free Sonogashira Reaction Conditions

ParameterCondition ACondition BCondition C
Palladium Precatalyst Pd(OAc)₂(AllylPdCl)₂PdCl₂(PPh₃)₂
Ligand Bulky, electron-rich phosphine (e.g., P(t-Bu)₃, cataCXium A)P(t-Bu)₃None (or PPh₃)
Base Inorganic base (e.g., Cs₂CO₃, K₂CO₃) or Amine base (e.g., DABCO, quinuclidine)Amine base (e.g., DABCO)Amine base (e.g., Pyrrolidine)
Solvent Aprotic polar solvent (e.g., DMF, DMAc, 2-MeTHF)DMFWater
Temperature Room Temperature to 90 °CRoom Temperature120 °C
Catalyst Loading 0.5 - 2.5 mol%2.5 mol%3 mol%
Reference [1][6][7][1][8]

Detailed Experimental Protocols

Protocol A: Room Temperature Coupling using a Bulky Phosphine Ligand

This protocol is adapted from methodologies employing bulky, electron-rich phosphine ligands that facilitate the reaction at room temperature.[1][9][10]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium precatalyst: (AllylPdCl)₂

  • Ligand: Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Base: 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add (AllylPdCl)₂ (2.5 mol %) and P(t-Bu)₃ (10 mol %).

  • Add DABCO (2 equivalents) to the flask.

  • Add anhydrous DMF (to achieve a concentration of approximately 0.9 M with respect to the aryl halide).

  • Stir the mixture for 10 minutes at room temperature.

  • Add this compound (1 equivalent).

  • Add the terminal alkyne (1.1 - 1.4 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 0.5 to 2 hours.[1]

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol B: Amine and Copper-Free Coupling with an Inorganic Base

This protocol utilizes an inorganic base and is suitable for substrates that may be sensitive to strong amine bases.[6][7]

Materials:

  • This compound

  • Terminal alkyne (e.g., 1-octyne)

  • Palladium precatalyst: Pd(OAc)₂

  • Ligand: cataCXium A

  • Base: Cesium carbonate (Cs₂CO₃)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.5 mol %) and cataCXium A (1 mol %).[7]

  • Add Cs₂CO₃ (1 equivalent).[7]

  • Add this compound (1 equivalent) and the terminal alkyne (1.5 equivalents).[7]

  • Add 2-MeTHF (to achieve a suitable concentration, e.g., 0.1 M).

  • Stir the reaction mixture at room temperature for 48 hours, or until completion is confirmed by TLC or GC-MS.[7]

  • After completion, filter the reaction mixture through a pad of Celite to remove the base and catalyst residues.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizations

Catalytic Cycle of Copper-Free Sonogashira Reaction

Copper_Free_Sonogashira_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Ligand Dissociation Ligand Dissociation Ar-Pd(II)-X(L_n)->Ligand Dissociation -L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Ligand Dissociation->Ar-Pd(II)-X(L) Alkyne Coordination Alkyne Coordination Ar-Pd(II)-X(L)->Alkyne Coordination + R-C≡C-H Ar-Pd(II)-X(L)(Alkyne) Ar-Pd(II)-X(L)(Alkyne) Alkyne Coordination->Ar-Pd(II)-X(L)(Alkyne) Deprotonation Deprotonation Ar-Pd(II)-X(L)(Alkyne)->Deprotonation + Base - Base-H⁺-X⁻ Ar-Pd(II)-C≡C-R(L) Ar-Pd(II)-C≡C-R(L) Deprotonation->Ar-Pd(II)-C≡C-R(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡C-R(L)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-C≡C-R Ar-C≡C-R Reductive Elimination->Ar-C≡C-R

Caption: Catalytic cycle for the copper-free Sonogashira reaction.

Experimental Workflow for Copper-Free Sonogashira Reaction

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Setup Dry Schlenk flask under inert atmosphere (Ar/N2) Reagents Add Pd precatalyst, ligand, and base Setup->Reagents Solvent Add anhydrous solvent Reagents->Solvent Substrates Add aryl halide and terminal alkyne Solvent->Substrates Stirring Stir at specified temperature Substrates->Stirring Monitoring Monitor progress (TLC, HPLC, GC-MS) Stirring->Monitoring Quench Quench reaction Monitoring->Quench Reaction Complete Extraction Extract with organic solvent Quench->Extraction Drying Dry organic layer and concentrate Extraction->Drying Purification Purify by column chromatography Drying->Purification

Caption: General experimental workflow for the copper-free Sonogashira reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling of 2,4-dichloro-1-ethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Sonogashira coupling of 2,4-dichloro-1-ethynylbenzene, a challenging substrate due to the lower reactivity of aryl chlorides.

Frequently Asked Questions (FAQs)

Q1: My reaction shows very low to no product yield. What are the most critical factors to check first?

A2: When a Sonogashira reaction fails, especially with a less reactive aryl chloride, the primary suspects are the catalyst's activity, the purity of the reagents, and the reaction atmosphere.[1]

  • Catalyst Activity: Ensure your palladium catalyst and copper(I) co-catalyst (if used) have not degraded. For challenging substrates like dichloroarenes, standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] Consider using a more active catalyst system with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[2][3]

  • Reagent Quality: Verify the purity of your this compound and the terminal alkyne. Impurities can poison the catalyst.[1]

  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen. Oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling) and can lead to the decomposition of the palladium(0) catalyst.[1][4] It is critical to properly degas your solvent and run the entire reaction under an inert atmosphere like argon or nitrogen.[1]

  • Reaction Temperature: Aryl chlorides require significantly higher temperatures than aryl iodides or bromides to undergo the initial oxidative addition step, which is often rate-limiting.[2][4][5] If you are running the reaction at low temperatures, a substantial increase may be necessary.[6]

Q2: I am observing a significant amount of a side product from the homocoupling of my terminal alkyne. How can I minimize this?

A2: The homocoupling of terminal alkynes, known as Glaser coupling, is a common side reaction, particularly in copper-catalyzed Sonogashira reactions.[3][7] This is promoted by the presence of both the copper(I) co-catalyst and oxygen.[2][5]

To minimize this side reaction:

  • Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[1]

  • Consider Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst.[2][5] Copper-free protocols often require a more active palladium catalyst system, specialized ligands, and potentially higher temperatures to achieve a good yield.[2][3]

Q3: How can I control the selectivity between mono- and di-substitution on the this compound ring?

A3: Achieving selective coupling on a di-substituted aryl halide is a common challenge.[8] The outcome can be controlled by carefully manipulating the reaction stoichiometry and conditions.

  • To Favor Mono-substitution:

    • Stoichiometry: Use a stoichiometric amount (1.0 to 1.2 equivalents) of the terminal alkyne relative to the this compound.[8]

    • Lower Temperature: Running the reaction at a lower temperature can sometimes favor the formation of the mono-coupled product.[8]

  • To Favor Di-substitution:

    • Excess Reagent: Use a larger excess of the terminal alkyne (>2.2 equivalents) and a higher catalyst loading.[8]

    • Higher Temperature & Longer Time: More forcing conditions are typically required to drive the reaction to completion at both positions.

Q4: My reaction mixture turns black, and I suspect the palladium catalyst is decomposing. What causes this, and how can I prevent it?

A4: The formation of a black precipitate, known as "palladium black," indicates the decomposition and precipitation of the palladium(0) catalyst from the solution.[1] This deactivates the catalyst and halts the reaction. Several factors can cause this:

  • Impurities: Traces of oxygen or other impurities in the reagents or solvent can lead to catalyst decomposition.[1]

  • Solvent Choice: Some solvents are more prone to causing this issue. For example, THF has been anecdotally reported to promote the formation of palladium black in some systems.[1][9]

  • High Temperature: While necessary for activating aryl chlorides, excessively high temperatures can also accelerate catalyst decomposition.

  • Ligand Choice: Using bulky, electron-donating ligands can create a more stable palladium complex, minimizing decomposition.

To prevent this, use high-purity, degassed reagents and solvents, maintain a strict inert atmosphere, and carefully select a stable ligand-catalyst combination suitable for the required temperature.

Troubleshooting and Optimization Guides

Data Presentation

Table 1: Catalyst and Ligand Selection for Aryl Chlorides

ComponentExampleTypical LoadingNotes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂0.5 - 5 mol%Pd(II) sources are pre-catalysts that are reduced to Pd(0) in situ.[4] Pd(0) sources like Pd(PPh₃)₄ can also be used.[4]
Standard Ligand PPh₃ (Triphenylphosphine)2 - 4 eq. per PdOften insufficient for activating less reactive aryl chlorides.[2]
Advanced Ligands Bulky Phosphines: sXPhos, XPhos, RuPhosNHC Ligands: IPr, SImes1 - 2 eq. per PdElectron-rich and bulky ligands increase the rate of oxidative addition, which is crucial for aryl chlorides.[2][3]
Copper Co-catalyst CuI (Copper(I) Iodide)1 - 10 mol%Increases reaction rate but can promote alkyne homocoupling.[4][5] Often omitted in modern protocols for aryl chlorides.[5]

Table 2: Solvent and Base Combinations for Aryl Chlorides

SolventBaseTemperature Range (°C)Comments
Toluene / Dioxane Triethylamine (TEA), Diisopropylethylamine (DIPEA)80 - 110Standard conditions, but may be slow for dichlorides.
DMF / NMP / DMSO TEA, DIPEA80 - 150Polar aprotic solvents can increase reaction rates for aryl chlorides.[2][10] However, DMF can sometimes inhibit the reaction.[10]
Any of the above K₂CO₃, K₃PO₄, Cs₂CO₃100 - 150Stronger inorganic bases can be more effective for difficult couplings, especially in copper-free systems.[2][11][12]
Amine as solvent Triethylamine, Pyrrolidine50 - 100Using the base as the solvent can be effective and simplifies the reaction mixture.[6][13]

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of this compound

This protocol is a starting point for optimization and employs a more active catalyst system suitable for aryl chlorides.

Reagents & Equipment:

  • This compound (1.0 eq.)

  • Terminal Alkyne (1.2 eq. for mono-coupling)

  • Palladium Precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., sXPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq.)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas line (Argon or Nitrogen).

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, ligand, base, and this compound.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

TroubleshootingWorkflow start Reaction Start check_yield Low or No Yield? start->check_yield check_homocoupling Significant Homocoupling (Glaser Product)? check_yield->check_homocoupling No action1 1. Verify Reagent Purity 2. Ensure Inert Atmosphere 3. Increase Temperature check_yield->action1 Yes check_pd_black Palladium Black Precipitate? check_homocoupling->check_pd_black No action3 1. Ensure Rigorous Degassing 2. Switch to Copper-Free System check_homocoupling->action3 Yes success Reaction Successful check_pd_black->success No action4 1. Use High-Purity Solvent 2. Check for Air Leaks 3. Use More Stable Ligand check_pd_black->action4 Yes action2 Switch to More Active Catalyst (e.g., with sXPhos ligand) action1->action2

Caption: A workflow diagram for troubleshooting common issues in the Sonogashira coupling reaction.

SonogashiraCycles Simplified Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Ar-Pd(II)(L)₂-X pd0->pd_add Oxidative Addition pd_trans Ar-Pd(II)(L)₂-C≡CR' pd_add->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡CR' pd_trans->product alkyne H-C≡CR' cu_acetylide Cu-C≡CR' alkyne->cu_acetylide Deprotonation (Base, CuI) cu_acetylide->pd_add

Caption: The interconnected Palladium and Copper catalytic cycles in a standard Sonogashira reaction.

SelectivityLogic start This compound + Terminal Alkyne mono Mono-Substitution Product start->mono Conditions: - 1.0-1.2 eq. Alkyne - Lower Temperature - Shorter Reaction Time di Di-Substitution Product start->di Conditions: - >2.2 eq. Alkyne - Higher Temperature - Longer Reaction Time

Caption: Logical relationship between reaction conditions and selectivity for mono- vs. di-substitution.

References

Technical Support Center: Cross-Coupling with Dichlorinated Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with cross-coupling reactions involving dichlorinated aryl halide substrates.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor or No Conversion

Q: My cross-coupling reaction with a dichlorinated aryl halide is showing low to no product formation. What are the common causes and how can I fix it?

A: Low or no conversion in cross-coupling reactions, particularly with less reactive aryl chlorides, can stem from several factors.[1][2]

  • Potential Cause 1: Inefficient Oxidative Addition. Aryl chlorides are notoriously less reactive than bromides or iodides, making the initial oxidative addition step to the Pd(0) catalyst sluggish.[1][2][3]

    • Solution: Employ electron-rich and sterically hindered ligands, such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are known to accelerate oxidative addition.[4][5] Ensure your palladium source is efficiently generating the active Pd(0) species. Using pre-catalysts (e.g., G3 or G4 palladacycles) can be more reliable than generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[6]

  • Potential Cause 2: Catalyst Deactivation. The active catalyst can be poisoned or decompose before the reaction is complete.

    • Solution: Ensure all reagents and solvents are rigorously degassed and dried to remove oxygen, which can deactivate the Pd(0) catalyst.[2] Impurities in the starting materials or base can also be problematic.[6] Running the reaction under a strictly inert atmosphere (Argon or Nitrogen) is crucial.[2]

  • Potential Cause 3: Inappropriate Base or Solvent. The choice of base and solvent is critical for reaction success.

    • Solution: For Suzuki couplings, strong bases like Cs₂CO₃ or K₃PO₄ are often effective.[7] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[8] The base must be strong enough to facilitate the operative catalytic step (transmetalation or amine deprotonation) but not so harsh that it degrades the substrate or catalyst.[9] Solvents like toluene, dioxane, or THF are commonly used.[1]

  • Potential Cause 4: Poor Reagent Solubility. If your dichlorinated aryl halide or coupling partner has poor solubility in the reaction solvent, the reaction will be slow or fail.[10]

    • Solution: Screen alternative solvents in which all components are soluble at the reaction temperature.[10] Sometimes, a solvent mixture can improve solubility.

Issue 2: Lack of Selectivity (Mono- vs. Di-substitution)

Q: My reaction is producing an inseparable mixture of mono- and di-substituted products. How can I control the selectivity?

A: Achieving selective mono-functionalization of a dihalogenated substrate is a common challenge. The outcome depends on the competition between the dissociation of the mono-coupled product from the palladium catalyst and a second oxidative addition.[11][12]

  • To Favor Mono-substitution:

    • Decrease Ligand Steric Bulk: Counterintuitively, less hindered ligands can sometimes favor mono-substitution.[11] After the first coupling, a very bulky ligand can trap the palladium on the mono-coupled product, leading to a second oxidative addition before the product can dissociate.[11]

    • Use Coordinating Solvents/Additives: Small, coordinating additives like DMSO can help displace the palladium catalyst from the mono-coupled product, suppressing overfunctionalization.[11] Polar, oxygen-containing solvents like THF can also influence selectivity, particularly with dibromoarenes.[12]

    • Control Stoichiometry: Use a slight deficiency or exactly one equivalent of the coupling partner relative to the dichlorinated aryl halide.

  • To Favor Di-substitution (Exhaustive Functionalization):

    • Increase Ligand Steric Bulk: Very bulky ligands (e.g., IPr, IPent) tend to promote overfunctionalization or diarylation because they hinder the displacement of the palladium catalyst from the mono-coupled product.[11]

    • Use Non-coordinating Solvents: Solvents like toluene or benzene are less likely to displace the catalyst from the product, allowing the second coupling to occur.

    • Increase Temperature and Reaction Time: Pushing the reaction with more forcing conditions can drive it towards the thermodynamically favored di-substituted product.[13]

    • Use an Excess of the Coupling Partner: Employing more than two equivalents of the nucleophile will drive the reaction to completion.

Data & Reaction Parameters

Table 1: General Effect of Ligand Choice on Selectivity
Ligand TypeTypical ExamplesGeneral Effect on DihaloarenesRationale
Bulky/Hindered IPr, IPent, t-Bu₃PTends to favor di-substitution (overfunctionalization)Hinders dissociation of the Pd-product complex, promoting a second intramolecular oxidative addition.[11]
Less Hindered PPh₃, smaller NHCs (IMes)May improve selectivity for mono-substitutionFacilitates dissociation of the Pd-product complex, releasing the mono-coupled product before a second reaction can occur.[11]
Specialized Sulfonated sSPhos, sXPhosCan achieve high site-selectivity through electrostatic interactions with the substrateEnables fine-tuning of selectivity based on the electronic properties of the substrate and the choice of cation in the base.[14]
Table 2: Influence of Reaction Parameters on Suzuki-Miyaura Coupling
ParameterCondition 1Condition 2Expected Outcome
Base Weak (e.g., K₂CO₃)Strong (e.g., Cs₂CO₃, K₃PO₄)Stronger bases are often required for less reactive aryl chlorides to facilitate transmetalation.[7][8]
Solvent Aprotic (e.g., Toluene)Aprotic + WaterA small amount of water is often necessary to solubilize inorganic bases and facilitate the catalytic cycle, but can also lead to side reactions like protodeboronation.[4][10]
Temperature Room Temperature80-110 °CHigher temperatures are generally needed to promote oxidative addition of aryl chlorides.[8][15]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Mono-Coupling Screening Reaction

Note: This is a representative protocol. Optimal conditions (ligand, base, solvent, temperature) must be determined experimentally for each specific substrate combination.

  • Reagent Preparation:

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the dichlorinated aryl halide (1.0 mmol, 1.0 equiv).

    • Add the boronic acid or boronate ester (0.95-1.0 mmol, 0.95-1.0 equiv. for mono-coupling).

    • Add the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.). The base should be finely ground and stored in a desiccator.[4]

  • Catalyst Addition:

    • In a glovebox, add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 0.01-0.05 mmol, 1-5 mol%) and any additional ligand if required.

    • Seal the flask with a septum.

  • Reaction Setup:

    • Remove the flask from the glovebox and connect it to a Schlenk line.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add degassed solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1-0.5 M) via syringe.

  • Execution and Monitoring:

    • Place the flask in a pre-heated oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction vigorously.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking aliquots at regular intervals.

  • Workup and Purification:

    • Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove palladium black and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reagents (Aryl Halide, Nucleophile, Base) catalyst 2. Add Catalyst (In Glovebox) reagents->catalyst setup 3. Seal & Purge (Inert Atmosphere) catalyst->setup solvent 4. Add Degassed Solvent setup->solvent heat 5. Heat & Stir solvent->heat monitor 6. Monitor Progress (TLC, GC/LC-MS) heat->monitor quench 7. Cool & Quench monitor->quench extract 8. Filter & Extract quench->extract purify 9. Purify (Chromatography) extract->purify

Caption: General experimental workflow for a cross-coupling reaction.

troubleshooting_selectivity start Problem: Poor Selectivity in Mono-Coupling q1 Dominant Product? start->q1 a1_cause Cause: Pd not dissociating from mono-coupled product q1->a1_cause >80% Di-Coupled a2_cause Cause: Reaction incomplete or competing side reactions q1->a2_cause Mixture of SM, mono-, and di-coupled a1_sol1 Action: Use less bulky ligand a1_cause->a1_sol1 Solution Options a1_sol2 Action: Add coordinating solvent (e.g., DMSO) a1_sol3 Action: Lower temperature a2_sol1 Action: Check reagent purity & stoichiometry a2_cause->a2_sol1 Solution Options a2_sol2 Action: Screen different bases or solvents

Caption: Troubleshooting decision tree for poor mono-coupling selectivity.

catalytic_cycle pd0 LPd(0) pd2_oa Ar(Cl)-Pd(II)-L | Cl pd0->pd2_oa Ar-Cl oa_label Oxidative Addition pd2_tm Ar(Cl)-Pd(II)-L | R pd2_oa->pd2_tm R-B(OR)₂ tm_label Transmetalation (Suzuki) pd2_tm->pd0 Ar-R re_label Reductive Elimination

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

References

minimizing homocoupling side products with 2,4-dichloro-1-ethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-dichloro-1-ethynylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing homocoupling side products during their experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter when using this compound in coupling reactions, with a focus on minimizing the formation of the homocoupled product, 1,4-bis(2,4-dichlorophenyl)buta-1,3-diyne.

Issue 1: High Levels of Homocoupling Product Observed in Sonogashira Reactions

  • Question: I am performing a Sonogashira coupling with this compound and an aryl halide, but I am observing a significant amount of the homocoupled diyne. How can I reduce this side product?

  • Answer: The formation of homocoupling products, often referred to as Glaser-Hay coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[1][2] The electron-withdrawing nature of the two chlorine atoms on the phenyl ring of this compound increases the acidity of the terminal alkyne proton, which can facilitate this undesired reaction. Here are several strategies to minimize homocoupling:

    • Exclude Oxygen: The Glaser-Hay coupling mechanism is an oxidative process that relies on the presence of an oxidant, typically oxygen.[3][4] It is crucial to rigorously degas your solvents and run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).[1][2]

    • Copper-Free Conditions: The copper(I) co-catalyst is a primary promoter of the homocoupling side reaction.[1][2][5] Numerous copper-free Sonogashira protocols have been developed to circumvent this issue.[6][7][8][9] Consider using a palladium catalyst system that does not require a copper co-catalyst.

    • Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture can help maintain a low concentration of the alkyne, which disfavors the bimolecular homocoupling reaction.[2]

    • Optimize Ligand Choice: The phosphine ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling and the undesired homocoupling. For electron-deficient substrates, bulky and electron-rich phosphine ligands such as P(t-Bu)₃ or dppf may improve the rate of the desired oxidative addition step.[1]

    • Choice of Base and Solvent: The base and solvent system is critical. While amine bases like triethylamine or diisopropylamine are common, their purity is important.[1] Some solvents, like DMF, have been reported to slow down certain Sonogashira reactions.[1] Toluene or THF are often suitable alternatives.

Issue 2: Low or No Yield of the Desired Cross-Coupled Product

  • Question: My Sonogashira reaction with this compound is not proceeding, and I am only recovering starting materials or observing decomposition. What should I check?

  • Answer: Low reactivity in a Sonogashira coupling can stem from several factors. Here is a systematic troubleshooting approach:

    • Catalyst Activity: Ensure your palladium catalyst and any ligands are active and have been stored correctly under an inert atmosphere.[1] Pd(0) sources can be sensitive to air.[1]

    • Reagent Purity: Impurities in your this compound or aryl halide can poison the catalyst.[1] Ensure all starting materials are of high purity.

    • Reaction Temperature: While many Sonogashira reactions can be run at room temperature, less reactive aryl halides (bromides and especially chlorides) may require heating.[1]

    • Base Stoichiometry and Purity: An adequate excess of a dry, pure amine base is necessary to deprotonate the alkyne.[1]

    • Aryl Halide Reactivity: The reactivity of the aryl halide follows the trend I > OTf > Br > Cl.[1] If you are using an aryl chloride, you will likely need more forcing conditions, including higher temperatures and more electron-rich, bulky phosphine ligands.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary homocoupling side product when using this compound?

    • A1: The primary homocoupling side product is 1,4-bis(2,4-dichlorophenyl)buta-1,3-diyne. This is formed through the oxidative coupling of two molecules of this compound.

  • Q2: Can I intentionally synthesize 1,4-bis(2,4-dichlorophenyl)buta-1,3-diyne?

    • A2: Yes, the Glaser-Hay coupling is a common method for the synthesis of symmetrical 1,3-diynes.[3][10][11] This typically involves a copper(I) salt (e.g., CuCl or CuI), a base (like an amine), and an oxidant (often air).[3]

  • Q3: How do the dichloro-substituents on the phenyl ring affect the reactivity of the ethynyl group?

    • A3: The two electron-withdrawing chlorine atoms increase the acidity of the terminal alkyne proton. This can make deprotonation by a base easier, which is a key step in both the desired Sonogashira coupling and the undesired Glaser-Hay homocoupling.

  • Q4: Are there any specific safety precautions I should take when working with this compound?

    • A4: As with all chemicals in a laboratory setting, you should handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.

Data Summary

The following table summarizes general conditions for minimizing homocoupling in Sonogashira reactions, which can be adapted for this compound.

ParameterCondition to Minimize HomocouplingRationale
Atmosphere Inert (Argon or Nitrogen)Excludes oxygen, which is an oxidant for the homocoupling reaction.[1][2]
Co-catalyst Copper-freeThe copper(I) salt is a primary catalyst for the homocoupling side reaction.[1][2][5]
Alkyne Addition Slow, dropwise additionKeeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling.[2]
Pd Ligand Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos, SPhos)Can accelerate the desired cross-coupling pathway, particularly with less reactive aryl halides.[1]
Base Dry, high-purity amine (e.g., Et₃N, i-Pr₂NH)Ensures efficient deprotonation of the alkyne without introducing catalyst poisons.[1]
Solvent Degassed, anhydrous solvents (e.g., Toluene, THF, Dioxane)Removes dissolved oxygen and water which can interfere with the reaction.

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of this compound

This protocol is a starting point and may require optimization based on the specific aryl halide used.

Materials:

  • This compound

  • Aryl halide (iodide or bromide preferred)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable phosphine ligand)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Anhydrous amine base (e.g., triethylamine or diisopropylamine)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), palladium catalyst (1-5 mol%), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the anhydrous amine base (2-3 equiv) via syringe.

  • In a separate, dry flask, prepare a solution of this compound (1.1-1.5 equiv) in the same anhydrous, degassed solvent.

  • Slowly add the solution of this compound to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump.

  • Heat the reaction to the desired temperature (room temperature for aryl iodides, 50-100 °C for aryl bromides) and monitor by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Glaser-Hay Homocoupling of this compound

This protocol is designed to favor the formation of 1,4-bis(2,4-dichlorophenyl)buta-1,3-diyne.

Materials:

  • This compound

  • Copper(I) chloride (CuCl) or Copper(I) iodide (CuI)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetone or Dichloromethane

  • Air supply (e.g., balloon or open to air with vigorous stirring)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), copper(I) salt (5-10 mol%), and the solvent.[10]

  • Add TMEDA (1.2-1.5 equiv) to the mixture.[10]

  • Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours.[10]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Sonogashira_vs_Glaser cluster_main Reaction Pathways for this compound Start 2,4-Dichloro-1- ethynylbenzene CrossCoupling Desired Cross-Coupling (Sonogashira Product) Start->CrossCoupling + Ar'-X Homocoupling Undesired Homocoupling (Glaser-Hay Product) Start->Homocoupling + another molecule of alkyne ArylHalide Aryl Halide (Ar'-X) ArylHalide->CrossCoupling Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->CrossCoupling Catalyzes Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Homocoupling Catalyzes Base Base Base->CrossCoupling Activates Alkyne Base->Homocoupling Activates Alkyne Oxygen O₂ (Air) Oxygen->Homocoupling Oxidant

Caption: Competing Sonogashira cross-coupling and Glaser-Hay homocoupling pathways for this compound.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for High Homocoupling Start High Homocoupling Observed Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Degas_Solvents Action: Rigorously degas solvents and use inert gas. Check_Atmosphere->Degas_Solvents No Check_Copper Are you using a copper co-catalyst? Check_Atmosphere->Check_Copper Yes Degas_Solvents->Check_Copper Use_Copper_Free Action: Switch to a copper-free protocol. Check_Copper->Use_Copper_Free Yes Optimize_Conditions Action: Optimize ligand, base, solvent, and alkyne addition rate. Check_Copper->Optimize_Conditions No End Reduced Homocoupling Use_Copper_Free->End Optimize_Conditions->End

Caption: A logical workflow for troubleshooting and minimizing homocoupling side products.

References

Technical Support Center: Purification of Crude 2,4-Dichloro-1-ethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2,4-dichloro-1-ethynylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Sonogashira coupling?

A1: Common impurities may include unreacted starting materials such as 2,4-dichloroiodobenzene or ethynyltrimethylsilane, homocoupled alkyne (Glaser coupling product), palladium and copper catalysts, and phosphine ligands or their oxides.[1] The presence of these impurities can affect downstream reactions and the purity of the final product.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective and commonly used purification techniques for this compound are flash column chromatography and recrystallization. Fractional distillation can also be employed for dichlorotoluene isomers, which are structurally similar.[2] The choice of method depends on the scale of the reaction and the nature of the impurities.

Q3: How can I assess the purity of my this compound?

A3: The purity of your compound can be assessed using several analytical techniques, including:

  • Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual solvents or impurities.

Troubleshooting Guides

Issue 1: Low Yield After Purification

Problem: The overall yield of pure this compound is significantly lower than expected after purification.

Possible Cause Suggested Solution
Product loss during extraction Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase during workup. Perform multiple extractions with a smaller volume of solvent for better recovery.
Improper column chromatography technique Avoid overloading the column. The amount of crude product should typically be 1-5% of the mass of the silica gel. Ensure the solvent polarity is not too high initially, which can cause the product to elute too quickly with impurities.
Co-elution of product with impurities Optimize the eluent system for column chromatography using TLC. A less polar solvent system may be required to achieve better separation.
Product is too soluble in the recrystallization solvent If the product remains dissolved even at low temperatures, too much solvent was likely used. Concentrate the solution by evaporating some of the solvent. If the product is highly soluble, a different solvent or a solvent mixture (a good solvent and a poor solvent) should be used.
Premature crystallization during hot filtration Use a slight excess of hot solvent to ensure the product remains dissolved during filtration to remove insoluble impurities. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Issue 2: Persistent Impurities in the Final Product

Problem: Analytical data (TLC, NMR, GC-MS) shows the presence of impurities even after purification.

Impurity Type Troubleshooting Steps
Unreacted Starting Materials (e.g., 2,4-dichloroiodobenzene) * Column Chromatography: Use a less polar eluent system (e.g., pure hexanes or a low percentage of ethyl acetate in hexanes) to separate the less polar starting material from the product.
Homocoupled Alkyne (Glaser Coupling Product) * Column Chromatography: This byproduct is often less polar than the desired product. Careful fractionation during column chromatography is necessary. Monitor fractions closely by TLC. * Recrystallization: This may be effective if the solubility difference between the product and the homocoupled impurity is significant in a particular solvent.
Residual Palladium/Copper Catalyst * Filtration: Pass the crude reaction mixture through a plug of silica gel or celite before concentration to remove a significant portion of the metal catalysts. * Aqueous Wash: During the workup, wash the organic layer with an aqueous solution of ammonium chloride or a mild chelating agent like EDTA to help remove residual copper salts.
Phosphine Oxides * Column Chromatography: Phosphine oxides are generally more polar than the desired product and can often be separated by column chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the purification of a crude this compound product.

Purification Method Starting Mass (Crude) Final Mass (Pure) Yield (%) Purity (by GC-MS)
Column Chromatography 5.0 g4.2 g84%>99%
Recrystallization 5.0 g3.9 g78%>98%

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines the purification of crude this compound using silica gel column chromatography.[3]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexanes and pour it into the column.

    • Allow the silica to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica surface.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Adsorb the crude product onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried silica with the adsorbed product to the top of the column.

    • Add a thin layer of sand on top of the sample.

  • Elution:

    • Begin elution with 100% hexanes.

    • Collect fractions and monitor their composition by TLC.

    • Gradually increase the polarity of the eluent by adding a small percentage of ethyl acetate (e.g., 2-5%) if the product is not eluting.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of crude this compound by recrystallization from ethanol.[4][5]

Materials:

  • Crude this compound

  • Ethanol

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more hot ethanol dropwise if necessary.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude 2,4-dichloro- 1-ethynylbenzene workup Aqueous Workup start->workup extraction Solvent Extraction workup->extraction drying Drying and Concentration extraction->drying purification_choice Column Chromatography or Recrystallization drying->purification_choice analysis Purity and Identity Confirmation (TLC, GC-MS, NMR) purification_choice->analysis end Pure Product analysis->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree cluster_recrystallization Recrystallization Issues cluster_chromatography Column Chromatography Issues start Low Purity After Initial Purification is_recrystallization is_recrystallization start->is_recrystallization Recrystallization? is_chromatography is_chromatography start->is_chromatography Chromatography? oiling_out Product 'oils out' sol_change Change solvent or use solvent pair oiling_out->sol_change slow_cool Cool more slowly oiling_out->slow_cool no_crystals No crystals form seed Add seed crystal no_crystals->seed concentrate Concentrate solution no_crystals->concentrate poor_recovery Low recovery check_solubility Check solubility in cold solvent poor_recovery->check_solubility less_solvent Use less solvent poor_recovery->less_solvent co_elution Co-elution of impurities gradient Use shallower gradient co_elution->gradient change_eluent Change eluent system co_elution->change_eluent streaking Streaking on TLC less_sample Load less sample streaking->less_sample dry_loading Use dry loading streaking->dry_loading low_yield Low yield from column check_fractions Check all fractions by TLC low_yield->check_fractions proper_packing Ensure proper column packing low_yield->proper_packing is_recrystallization->oiling_out Yes is_recrystallization->no_crystals Yes is_recrystallization->poor_recovery Yes is_chromatography->co_elution Yes is_chromatography->streaking Yes is_chromatography->low_yield Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Enhancing Catalyst Longevity in Reactions with 2,4-Dichloro-1-ethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst lifetime in cross-coupling reactions, particularly Sonogashira coupling, involving 2,4-dichloro-1-ethynylbenzene. Our goal is to equip researchers with the knowledge to optimize reaction conditions, minimize catalyst deactivation, and achieve robust and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

Researchers often encounter challenges with catalyst deactivation when working with halogenated substrates like this compound. Below is a systematic guide to identifying and resolving common issues.

Observed Issue Potential Cause Troubleshooting Steps & Corrective Actions
Low or No Conversion Catalyst Poisoning: Impurities in reagents or solvents (e.g., sulfur compounds, coordinating species) can bind to the active palladium center, rendering it inactive.1. Reagent Purity Check: Ensure high purity of this compound, the coupling partner, and solvents. Consider passing solvents through a column of activated alumina. 2. Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst.[1]
Inefficient Catalyst Activation: The active Pd(0) species is not being generated effectively from the Pd(II) precatalyst.1. Choice of Precatalyst: Utilize well-defined Pd(0) precatalysts or palladacycles that are known to efficiently generate the active species. 2. Activation Conditions: If using a Pd(II) source, ensure the reducing agent (e.g., phosphine ligand, amine) is present in sufficient quantity and that the pre-activation conditions (if any) are appropriate.
Reaction Stalls Prematurely Catalyst Decomposition (Formation of Palladium Black): The active catalyst aggregates into inactive palladium nanoparticles (palladium black), often due to high temperatures or insufficient ligand stabilization.1. Temperature Optimization: Operate the reaction at the lowest effective temperature. High temperatures can accelerate catalyst decomposition.[1] 2. Ligand Selection: Employ bulky, electron-rich phosphine ligands that can stabilize the palladium center and prevent aggregation.[1] 3. Optimize Ligand-to-Metal Ratio: A slight excess of the ligand may be beneficial to prevent the palladium center from being exposed, though a large excess can sometimes inhibit the reaction.[1]
Product Inhibition: The reaction product may coordinate to the catalyst, leading to a decrease in its activity over time.1. Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction. If product inhibition is suspected, consider strategies like in-situ product removal if feasible.
Formation of Side Products (e.g., Homocoupling) Glaser-Hay Coupling: The terminal alkyne couples with itself, a common side reaction in Sonogashira couplings, especially in the presence of oxygen and a copper co-catalyst.1. Strictly Anaerobic Conditions: Ensure the complete exclusion of oxygen from the reaction mixture. 2. Copper-Free Conditions: If homocoupling is a persistent issue, consider using a copper-free Sonogashira protocol. 3. Optimize Base and Solvent: The choice of base and solvent can influence the rate of homocoupling versus the desired cross-coupling.
Selective Coupling/Dehalogenation: Reaction at one of the chloro-substituents or removal of a chloro-substituent.1. Ligand and Catalyst Control: The regioselectivity of the coupling can be influenced by the choice of ligand on the palladium catalyst.[2][3] Experiment with different ligands to favor the desired coupling. 2. Reaction Temperature: Lowering the reaction temperature may help to minimize dehalogenation side reactions.
Inconsistent Yields Between Batches Variability in Reagent Quality: Minor impurities in different batches of starting materials can have a significant impact on catalyst performance.1. Standardize Reagents: Use reagents from the same supplier and batch for a series of experiments. 2. Quality Control: If possible, perform a quick purity check (e.g., NMR) on new batches of starting materials.
Atmospheric Contamination: Inconsistent exclusion of air and moisture can lead to variable catalyst deactivation.1. Consistent Inert Technique: Ensure that all researchers are using consistent and rigorous techniques for maintaining an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of palladium catalyst deactivation in Sonogashira reactions with this compound?

A1: The main deactivation pathways include:

  • Poisoning: The catalyst's active sites are blocked by impurities or by the substrate/product itself.

  • Sintering (Aggregation): Small, active palladium nanoparticles agglomerate into larger, less active or inactive particles, often observed as the formation of "palladium black." This can be promoted by high temperatures.[1]

  • Ligand Degradation: The phosphine ligands that stabilize the palladium center can degrade under the reaction conditions.

Q2: How does the choice of ligand affect the catalyst lifetime when using this compound?

A2: The ligand plays a crucial role in both stabilizing the active catalytic species and influencing its reactivity. For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are often preferred. These ligands can:

  • Promote the oxidative addition step.

  • Stabilize the palladium center, preventing aggregation and precipitation as palladium black.[1]

  • Influence the regioselectivity of the coupling in di-halogenated substrates.[2][3]

Q3: What is the role of the base in catalyst deactivation?

A3: The base is essential for the deprotonation of the terminal alkyne in the Sonogashira reaction. However, the choice and strength of the base can impact catalyst stability. An overly strong base can sometimes lead to the degradation of sensitive substrates or promote side reactions that generate catalyst poisons.[4] Common bases include amines like triethylamine and diisopropylethylamine, or inorganic bases like potassium carbonate. The optimal base should be determined experimentally.

Q4: Can a deactivated palladium catalyst be regenerated?

A4: In some cases, regeneration is possible, but its effectiveness depends on the deactivation mechanism. For instance, if the catalyst is deactivated by the deposition of organic residues (fouling), a carefully controlled oxidation (calcination) might restore activity. However, if deactivation is due to sintering (particle growth), regeneration is generally not feasible.

Key Experimental Protocols

Below are detailed methodologies for key experiments relevant to improving catalyst lifetime.

Protocol 1: General Procedure for a Robust Sonogashira Coupling of this compound

This protocol is designed to minimize catalyst deactivation and side reactions.

Materials:

  • This compound (1 equivalent)

  • Terminal alkyne coupling partner (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)

  • Copper(I) iodide (CuI, 2-4 mol%)

  • Bulky phosphine ligand (e.g., XPhos, SPhos, if not using a pre-formed catalyst)

  • Anhydrous, degassed solvent (e.g., THF, toluene, or DMF)

  • Anhydrous amine base (e.g., triethylamine or diisopropylethylamine, 3 equivalents)

Procedure:

  • Preparation: To an oven-dried Schlenk flask, add the palladium catalyst, copper(I) iodide, and the phosphine ligand (if applicable) under a positive flow of argon.

  • Reagent Addition: Add this compound and the terminal alkyne coupling partner to the flask.

  • Solvent and Base: Add the anhydrous, degassed solvent, followed by the anhydrous amine base via syringe.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution to remove the copper catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Screening of Ligands and Bases for Optimal Catalyst Performance

Procedure:

  • Set up a parallel array of reactions in small vials or a multi-well plate under an inert atmosphere.

  • In each reaction vessel, use a consistent amount of this compound, the coupling partner, palladium precatalyst, and solvent.

  • To each vessel, add a different phosphine ligand and/or base.

  • Run the reactions under identical temperature and time conditions.

  • Analyze the outcome of each reaction by LC-MS or GC-MS to determine the conversion to the desired product and the formation of any byproducts.

Data Presentation

The following table summarizes the impact of various reaction parameters on catalyst performance in a typical Sonogashira coupling.

Table 1: Influence of Reaction Parameters on Catalyst Lifetime and Reaction Outcome

Parameter Condition A Condition B Condition C Impact on Catalyst Lifetime & Yield
Catalyst System Pd(PPh₃)₄ / CuIPdCl₂(PPh₃)₂ / CuIPd₂(dba)₃ / XPhos / CuIBulky, electron-rich ligands (Condition C) often provide higher stability and yields.
Solvent THFTolueneDMFThe choice of solvent can affect catalyst solubility and stability. Optimization is key.
Base TriethylamineDiisopropylethylamineK₂CO₃Amine bases are common, but inorganic bases can sometimes be advantageous.
Temperature 25 °C50 °C80 °CHigher temperatures can increase reaction rates but may also lead to faster catalyst decomposition.

Visualizations

Catalyst Deactivation Pathways

G ActiveCatalyst Active Pd(0) Catalyst PoisonedCatalyst Poisoned Catalyst (Inactive) ActiveCatalyst->PoisonedCatalyst Impurities AggregatedCatalyst Palladium Black (Inactive) ActiveCatalyst->AggregatedCatalyst High Temperature Insufficient Ligand DegradedLigand Degraded Ligand Complex (Inactive) ActiveCatalyst->DegradedLigand Harsh Conditions

Caption: Common pathways for palladium catalyst deactivation.

Troubleshooting Workflow for Low Conversion

G Start Low or No Conversion Observed CheckPurity Verify Purity of Reagents and Solvents Start->CheckPurity CheckInert Ensure Rigorous Inert Atmosphere CheckPurity->CheckInert Purity OK PurifyReagents Purify/Replace Reagents CheckPurity->PurifyReagents Impurities Found OptimizeTemp Optimize Reaction Temperature CheckInert->OptimizeTemp Atmosphere OK ImproveTechnique Improve Degassing and Inert Gas Technique CheckInert->ImproveTechnique Leaks/Oxygen Present ScreenLigands Screen Different Ligands OptimizeTemp->ScreenLigands Temp OK LowerTemp Lower Reaction Temperature OptimizeTemp->LowerTemp Decomposition Observed SelectLigand Select More Robust Ligand ScreenLigands->SelectLigand Success Improved Conversion PurifyReagents->Success ImproveTechnique->Success LowerTemp->Success SelectLigand->Success

Caption: A decision-making workflow for troubleshooting low conversion.

References

safe handling and storage procedures for 2,4-dichlorophenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 2,4-dichlorophenylacetylene?

A1: Based on data for the related compound 3,4-dichlorophenylacetylene, the primary hazards include:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.

Q2: What personal protective equipment (PPE) should I wear when handling 2,4-dichlorophenylacetylene?

A2: To minimize exposure, it is crucial to wear appropriate PPE, including:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If working outside a fume hood or with potential for aerosolization, a NIOSH-approved respirator is recommended.

Q3: What are the proper storage conditions for 2,4-dichlorophenylacetylene?

A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents.

Q4: What should I do in case of a spill?

A4: In the event of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for proper disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Q5: How should I dispose of 2,4-dichlorophenylacetylene waste?

A5: Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to ensure proper disposal.

Troubleshooting Guide

Q1: My experiment involving 2,4-dichlorophenylacetylene is giving unexpected side products. What could be the cause?

A1: Unexpected side reactions could be due to the inherent reactivity of the acetylene group. Consider the following possibilities:

  • Oxidation: The acetylene moiety can be susceptible to oxidation. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Polymerization: Acetylenic compounds can polymerize, especially at elevated temperatures or in the presence of certain metal catalysts. Monitor your reaction temperature closely.

  • Moisture: The compound may react with water. Ensure all your solvents and reagents are dry.

Q2: The material has changed color or appearance in storage. Is it still usable?

A2: A change in color or the formation of a solid may indicate degradation or polymerization. It is recommended to re-analyze the material for purity (e.g., by NMR or GC-MS) before use to ensure it meets the requirements of your experiment. If degradation is confirmed, the material should be disposed of properly.

Q3: I am having trouble dissolving the compound. What solvents are recommended?

A3: While specific solubility data for 2,4-dichlorophenylacetylene is not available, aryl acetylenes are generally soluble in common organic solvents such as tetrahydrofuran (THF), diethyl ether, dichloromethane, and toluene. Gentle warming and sonication may aid in dissolution. Always start with small quantities to test solubility.

Quantitative Data Summary (for 3,4-Dichlorophenylacetylene)

PropertyValue
Molecular FormulaC₈H₄Cl₂
Molecular Weight171.02 g/mol
Melting Point38-42 °C
Boiling Point225.1 ± 30.0 °C (Predicted)
Flash Point96.1 °C

Safe Handling and Storage Workflow

start Start: Receive 2,4-Dichlorophenylacetylene assess_risk Perform Risk Assessment start->assess_risk don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_risk->don_ppe fume_hood Work in a Ventilated Fume Hood don_ppe->fume_hood weigh_handle Weigh and Handle Compound fume_hood->weigh_handle reaction_setup Set up Reaction under Inert Atmosphere weigh_handle->reaction_setup storage Store in a Cool, Dry, Well-Ventilated Area weigh_handle->storage Not in Use spill_check Spill Occurs? weigh_handle->spill_check waste_disposal Dispose of Waste Properly reaction_setup->waste_disposal storage->fume_hood spill_check->reaction_setup No spill_procedure Follow Spill Cleanup Protocol spill_check->spill_procedure Yes spill_procedure->waste_disposal end End of Experiment waste_disposal->end

Caption: Workflow for the safe handling and storage of 2,4-dichlorophenylacetylene.

Technical Support Center: Optimizing Coupling Reactions of 2,4-Dichloro-1-ethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing palladium-catalyzed cross-coupling reactions involving 2,4-dichloro-1-ethynylbenzene. The following guides and frequently asked questions (FAQs) address specific challenges related to base selection and overall reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling of this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields in the Sonogashira coupling of electron-deficient aryl chlorides like this compound are a common challenge. The primary areas to troubleshoot are:

  • Catalyst Activity: The active Pd(0) species is susceptible to oxidation. Ensure your palladium source and phosphine ligands are of high quality and handled under an inert atmosphere.

  • Base Selection: The choice of base is critical. For Sonogashira reactions, amine bases are often employed. The pKa and steric bulk of the amine can significantly impact the deprotonation of the terminal alkyne and the overall catalytic cycle.

  • Reaction Temperature: Aryl chlorides are less reactive than the corresponding bromides or iodides, often requiring higher reaction temperatures to facilitate oxidative addition to the palladium center.[1]

  • Copper Co-catalyst: The presence and quality of the copper(I) co-catalyst are crucial for the traditional Sonogashira reaction, as it facilitates the formation of the copper acetylide intermediate.[1]

Q2: I am observing significant homocoupling of my terminal alkyne (Glaser coupling). How can this side reaction be minimized?

A2: Glaser homocoupling is a common side reaction in Sonogashira couplings, particularly when using a copper co-catalyst in the presence of oxygen. To mitigate this:

  • Maintain an Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Consider Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed. These often require more sophisticated palladium catalysts or different reaction conditions but can effectively eliminate the Glaser coupling side reaction.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.

Q3: For a Suzuki coupling with a boronic acid derivative of this compound, what type of base is generally most effective?

A3: In Suzuki-Miyaura coupling reactions, the base plays a crucial role in activating the boronic acid for transmetalation. For many Suzuki couplings, inorganic bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are often more effective than organic amine bases. The choice of base can be substrate-dependent, and screening of different inorganic bases is recommended for optimal results.

Q4: Can the two chloro-substituents on the benzene ring affect the regioselectivity of the coupling reaction?

A4: Yes, the electronic and steric environment created by the two chloro substituents can influence the regioselectivity if there are other reactive sites on the molecule. For this compound, the primary site of coupling will be the ethynyl group in a Sonogashira reaction or the carbon-halogen bond in Suzuki or Heck reactions. In cases of dihaloarenes, the relative reactivity of the C-Cl bonds can be influenced by their position on the ring, although this is more relevant when coupling at the aryl halide position itself.

Troubleshooting Guides

Problem: Low Coupling Efficiency and Yield

This guide provides a systematic approach to troubleshooting low yields in coupling reactions with this compound.

Troubleshooting Flowchart for Low Coupling Efficiency

G Troubleshooting Low Coupling Efficiency start Low or No Product Yield check_reagents Verify Reagent Quality and Purity (Aryl halide, alkyne/boronic acid, catalyst, base, solvent) start->check_reagents check_conditions Review Reaction Conditions (Inert atmosphere, temperature, reaction time) check_reagents->check_conditions Reagents OK sub_reagents Impure or degraded reagents can inhibit the catalyst. check_reagents->sub_reagents optimize_base Optimize Base Selection (Screen different organic and inorganic bases) check_conditions->optimize_base Conditions OK sub_conditions Oxygen can deactivate the catalyst. Insufficient temperature can prevent reaction. check_conditions->sub_conditions optimize_catalyst Optimize Catalyst System (Change ligand, increase catalyst loading) optimize_base->optimize_catalyst No Improvement sub_base Base is crucial for activating the coupling partners. optimize_base->sub_base success Improved Yield optimize_catalyst->success Optimization Successful sub_catalyst Ligand choice and catalyst concentration are key. optimize_catalyst->sub_catalyst

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Data Presentation: Impact of Base Selection on Coupling Efficiency

The following table summarizes the effect of different bases on the yield of Sonogashira and Suzuki coupling reactions. Note: The data presented for the Sonogashira reaction is based on the coupling of p-iodonitrobenzene with phenylacetylene as a model system for an electron-deficient aryl halide. The recommendations for the Suzuki coupling are based on general observations for aryl halides.

Coupling ReactionBaseSolventTemperature (°C)Yield (%)Reference / General Observation
Sonogashira PiperidineDMF50>95[2]
Triethylamine (NEt₃)DMF50>95[2]
Diisopropylethylamine (DIPEA)DMF50Low[2]
Cesium Carbonate (Cs₂CO₃)DMF50Low[2]
Potassium Carbonate (K₂CO₃)DMF50Low[2]
Suzuki Potassium Carbonate (K₂CO₃)Dioxane/H₂O80-100Generally Good to HighGeneral Observation
Cesium Carbonate (Cs₂CO₃)Dioxane/H₂O80-100Often HighGeneral Observation
Potassium Phosphate (K₃PO₄)Toluene100-110Often High, good for challenging substratesGeneral Observation
Triethylamine (NEt₃)THF65Generally Moderate to LowGeneral Observation

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol provides a starting point for the Sonogashira coupling of this compound with a terminal alkyne.

General Experimental Workflow for Cross-Coupling Reactions

G General Experimental Workflow for Cross-Coupling setup Reaction Setup (Inert atmosphere) reagents Add Substrates, Catalyst, Ligand, and Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat to Desired Temperature and Monitor Progress (TLC, GC/LC-MS) solvent->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: A generalized workflow for performing a palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, copper(I) iodide, and this compound.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine base, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl boronic acid with an aryl halide, adaptable for this compound derivatives.

Materials:

  • Aryl halide (e.g., a derivative of this compound)

  • Aryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3, 1-5 mol%)

  • Inorganic base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Degassed solvent system (e.g., 1,4-dioxane/water or toluene)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the aryl halide, aryl boronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

General Protocol for Heck Coupling

This protocol provides a general method for the Heck coupling of an aryl halide with an alkene.

Materials:

  • Aryl halide (e.g., a derivative of this compound)

  • Alkene (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%)

  • Base (e.g., triethylamine or K₂CO₃, 1.5-2 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF, NMP, or acetonitrile)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

  • Add the aryl halide and the degassed solvent.

  • Add the alkene to the reaction mixture.

  • Heat the reaction to 80-140 °C and monitor its progress.

  • After completion, cool the reaction mixture and filter to remove any solids.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

References

Technical Support Center: Solvent Effects on the Reactivity of 2,4-Dichloro-1-ethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 2,4-dichloro-1-ethynylbenzene. The information is tailored for professionals engaged in chemical synthesis and drug development.

Section 1: Sonogashira Coupling Reactions

The Sonogashira coupling is a fundamental carbon-carbon bond-forming reaction involving the coupling of a terminal alkyne with an aryl or vinyl halide. For this compound, this reaction is typically employed to couple the ethynyl group with various aryl or vinyl halides.

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for the Sonogashira coupling of this compound?

A1: The optimal solvent often depends on the specific coupling partners and reaction conditions. However, aprotic polar solvents like Dimethylformamide (DMF) and acetonitrile, as well as nonpolar solvents like toluene, are commonly used.[1] For electron-deficient aryl chlorides, alcohols such as ethanol have shown excellent results.[2] The choice of solvent can significantly impact reaction rates and yields.[3]

Q2: I am observing low to no yield in my Sonogashira reaction. What are the likely causes related to the solvent?

A2: Low yields can stem from several factors.[4] Ensure your solvent is anhydrous and properly degassed, as oxygen can lead to undesirable alkyne homocoupling (Glaser coupling).[4] Poor solubility of your starting materials in the chosen solvent can also hinder the reaction. If solubility is an issue, consider a solvent mixture or a different solvent altogether. For instance, a mixture of THF and an amine base like triethylamine is a common choice.[5]

Q3: My palladium catalyst is precipitating as "palladium black." Can the solvent be the cause?

A3: Yes, the choice of solvent can influence catalyst stability. Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black, which indicates catalyst decomposition.[6] Using fresh, high-purity reagents and ensuring anhydrous and anaerobic conditions can help mitigate this issue.[4]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low or No Product Formation Inappropriate solvent choice leading to poor solubility of reactants or catalyst.Try a different solvent or a solvent mixture. Common choices include DMF, toluene, acetonitrile, or a THF/amine mixture.[1][5] For aryl chlorides, ethanol can be effective.[2]
Presence of water or oxygen in the solvent.Use anhydrous solvents and thoroughly degas the solvent and reaction mixture before adding the catalyst.[4]
Formation of Alkyne Homocoupling (Glaser) Products Reaction conditions favor homocoupling over cross-coupling. This is often promoted by oxygen.Ensure strictly anaerobic conditions by degassing all reagents and maintaining an inert atmosphere (argon or nitrogen).[7] Consider a copper-free Sonogashira protocol.[8]
Catalyst Decomposition (Palladium Black) Solvent promoting catalyst agglomeration and precipitation.Anecdotal evidence suggests THF may contribute to this; consider switching to a different solvent like DMF or toluene.[6] Ensure high-purity, anhydrous reagents.[4]
Quantitative Data on Solvent Effects

While specific data for this compound is limited in readily available literature, the following table summarizes general trends observed for Sonogashira couplings of aryl chlorides, which are known to be less reactive than aryl iodides or bromides.[8]

Solvent General Observations & Relative Yields Reference
Ethanol (96%) Can provide excellent yields for aryl chlorides, especially in copper-free systems.[2]
DMF A common polar aprotic solvent that often gives good results.[2]
Toluene A nonpolar alternative that can be effective, particularly in copper-free setups.[3]
Acetonitrile Another polar aprotic option that can lead to high yields.[9]
THF/Triethylamine A frequently used solvent/base mixture, though potential catalyst instability should be monitored.[5]
Experimental Protocol: General Sonogashira Coupling

This protocol is a general guideline and may require optimization for your specific substrates.

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and, if using a copper co-catalyst, CuI (1-5 mol%).

  • Add the anhydrous, degassed solvent (e.g., DMF or a 3:1 mixture of THF and triethylamine).

  • Add the amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Mechanism Visualization

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X trans-ArPd(X)L2 trans-ArPd(X)L2 Oxidative\nAddition->trans-ArPd(X)L2 Transmetalation Transmetalation trans-ArPd(X)L2->Transmetalation Cu-C≡CR' cis-ArPd(C≡CR')L2 cis-ArPd(C≡CR')L2 Transmetalation->cis-ArPd(C≡CR')L2 Reductive\nElimination Reductive Elimination cis-ArPd(C≡CR')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡CR' R'-C≡CH R'-C≡CH Cu(I) Acetylide Cu(I) Acetylide R'-C≡CH->Cu(I) Acetylide Cu(I), Base Cu(I) Acetylide->Transmetalation CuAAC_Workflow Start Start Dissolve Alkyne & Azide Dissolve Alkyne & Azide Start->Dissolve Alkyne & Azide Add Copper Catalyst Add Copper Catalyst Dissolve Alkyne & Azide->Add Copper Catalyst Stir at RT Stir at RT Add Copper Catalyst->Stir at RT Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Stir at RT->Monitor Progress (TLC/LC-MS) Work-up Work-up Monitor Progress (TLC/LC-MS)->Work-up Purification Purification Work-up->Purification Final Product Final Product Purification->Final Product SNAr_Solvent_Effect cluster_solvent Solvent Type cluster_nucleophile Nucleophile State Polar Aprotic Polar Aprotic Anionic Nucleophile Anionic Nucleophile Polar Aprotic->Anionic Nucleophile Poorly solvates anion Polar Protic Polar Protic Solvated Anion Solvated Anion Polar Protic->Solvated Anion Strongly solvates anion via H-bonding Faster Reaction Rate Faster Reaction Rate Anionic Nucleophile->Faster Reaction Rate Slower Reaction Rate Slower Reaction Rate Solvated Anion->Slower Reaction Rate

References

Technical Support Center: Catalyst Loading Optimization for 2,4-Dichloro-1-ethynylbenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloro-1-ethynylbenzene. The focus is on optimizing catalyst loading for common cross-coupling reactions to enhance yield, selectivity, and reproducibility.

Troubleshooting Guide

This guide addresses specific issues encountered during experiments in a question-and-answer format.

Question 1: Low or no conversion of this compound is observed in my cross-coupling reaction. What are the potential causes and solutions?

Answer:

Low or no conversion is a common issue that can often be traced back to the catalyst's activity or the reaction conditions. A systematic approach is crucial for diagnosis.[1]

  • Potential Cause 1: Inactive or Degraded Catalyst

    • Troubleshooting Steps: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, are sensitive to air and moisture.[2] Ensure the catalyst is fresh or has been stored properly under an inert atmosphere. If using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient. Consider using a more robust precatalyst or ensuring reaction conditions favor this reduction.[3]

  • Potential Cause 2: Insufficient Catalyst Loading

    • Troubleshooting Steps: The initial catalyst loading may be too low to drive the reaction effectively, especially with challenging substrates like dichloroarenes.[4] Systematically increase the catalyst loading (e.g., from 1 mol% to 3 mol%) and monitor the impact on conversion.[5]

  • Potential Cause 3: Poor Quality of Reagents or Solvents

    • Troubleshooting Steps: Ensure the this compound and the coupling partner are pure. Impurities can act as catalyst poisons.[6] Solvents must be anhydrous and thoroughly degassed, as oxygen can lead to catalyst deactivation (e.g., formation of palladium black) and undesirable side reactions like alkyne homocoupling.[3][7][8]

  • Potential Cause 4: Suboptimal Reaction Conditions

    • Troubleshooting Steps: For aryl chlorides, oxidative addition is often the rate-determining step and may require higher temperatures.[7][9] If the reaction is sluggish at a lower temperature, gradually increase it (e.g., from 80°C to 110°C), while monitoring for potential substrate or product degradation.[1][10] The choice and amount of base are also critical; ensure it is sufficiently strong and soluble in the reaction medium.[11]

Question 2: How can I control the selectivity between mono- and di-substitution products?

Answer:

Achieving selectivity with a di-substituted substrate like this compound is a frequent challenge due to the two reactive C-Cl bonds. The interplay between stoichiometry, ligands, and reaction conditions is key.[1]

  • For Mono-substitution:

    • Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.0-1.2 equivalents) of the coupling partner.

    • Ligands: Employ sterically bulky phosphine ligands. These can hinder the catalyst's approach to the second chlorine atom after the first coupling has occurred.[1]

    • Temperature: Lowering the reaction temperature can sometimes favor mono-substitution by slowing down the rate of the second coupling reaction.[1]

  • For Di-substitution:

    • Stoichiometry: Use a larger excess of the coupling partner (e.g., 2.5 equivalents or more).

    • Catalyst Loading: A higher catalyst loading may be necessary to drive the reaction to completion.[1]

    • Ligands: Less sterically hindered ligands may facilitate the second coupling step.[1]

    • Temperature and Time: More forcing conditions, such as higher temperatures and longer reaction times, can promote di-substitution.[1]

Question 3: I am observing significant formation of homocoupled alkyne (Glaser coupling) byproducts. How can this be minimized?

Answer:

The homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, particularly when a copper (I) co-catalyst is used.[9]

  • Potential Cause 1: Presence of Oxygen

    • Troubleshooting Steps: This side reaction is often promoted by oxygen. Ensure the reaction is performed under strictly inert conditions. Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[8]

  • Potential Cause 2: Copper Co-catalyst

    • Troubleshooting Steps: The presence of copper salts can significantly enhance the rate of alkyne oligomerization.[9] Consider switching to copper-free Sonogashira conditions. While these reactions might require higher temperatures or different ligand systems to be effective for aryl chlorides, they completely eliminate the Glaser-Hay side reaction.[9]

Question 4: My reaction mixture turns black, and the catalyst appears to have crashed out (palladium black formation). What causes this, and how can I prevent it?

Answer:

The formation of palladium black indicates the aggregation of the Pd(0) catalyst, leading to a loss of catalytic activity.[3]

  • Potential Cause 1: High Temperature or Concentrated Solutions

    • Troubleshooting Steps: Excessively high temperatures can accelerate catalyst decomposition. Operate at the lowest temperature that still provides a reasonable reaction rate. Highly concentrated reaction mixtures can also promote aggregation.

  • Potential Cause 2: Inappropriate Ligand or Ligand Degradation

    • Troubleshooting Steps: The phosphine ligands stabilize the palladium nanoparticles and prevent aggregation.[12] Ensure you are using a sufficient ligand-to-palladium ratio. If the ligand itself is degrading under the reaction conditions, consider switching to a more robust ligand, such as a Buchwald-type biarylphosphine ligand.[2]

  • Potential Cause 3: Impurities

    • Troubleshooting Steps: As mentioned, impurities in reagents or solvents can poison or destabilize the catalyst, leading to decomposition.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for this compound?

A1: The most frequently employed reactions are palladium-catalyzed cross-couplings that form new carbon-carbon bonds at the chlorinated positions. These include the Sonogashira coupling (with terminal alkynes), Suzuki-Miyaura coupling (with boronic acids or esters), and Heck coupling (with alkenes).[13][14]

Q2: What is a good starting catalyst loading for these reactions?

A2: For initial screening, a catalyst loading of 1-2 mol% of the palladium source is a common starting point.[6] However, due to the lower reactivity of aryl chlorides compared to bromides or iodides, loadings of up to 5 mol% may be necessary for efficient conversion.[7][10] It is always recommended to perform a catalyst loading optimization study for your specific system.[4]

Q3: When should I use copper-free Sonogashira conditions?

A3: Copper-free conditions should be strongly considered when your substrates are sensitive or when the Glaser-Hay homocoupling of the terminal alkyne is a significant issue.[9] While standard copper co-catalyzed conditions are a reasonable starting point, copper has been observed to inhibit Sonogashira reactions involving aryl chlorides.[9] Therefore, for substrates like this compound, a copper-free approach is often preferred.

Q4: How does the choice of base and solvent impact the reaction?

A4: The base and solvent play crucial roles. The base is required to deprotonate the terminal alkyne in Sonogashira coupling or to activate the organoboron species in Suzuki coupling.[11][15] Organic bases like triethylamine (TEA) or diisopropylamine (DIPA) are common in Sonogashira reactions, while inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often used in Suzuki couplings.[11][16] The solvent must dissolve all reactants and facilitate the catalytic cycle. Aprotic polar solvents like DMF, dioxane, or toluene are frequently used.[10]

Q5: What are the key parameters to consider when optimizing catalyst loading?

A5: Optimizing catalyst loading should not be done in isolation. It is interdependent with other reaction parameters. The key factors to co-optimize are the palladium-to-ligand ratio, the choice of base, the solvent, and the reaction temperature. A systematic screening of these variables is the most effective way to identify the optimal conditions for your specific transformation.[13]

Data Presentation

Table 1: Illustrative Effect of Catalyst Loading on a Model Sonogashira Reaction

Reaction: Mono-coupling of this compound with phenylacetylene. Conditions: Pd(PPh₃)₄, CuI (2 mol%), DIPA, Toluene, 80°C, 12 h.

EntryPd(PPh₃)₄ Loading (mol%)Conversion of Dichloroarene (%)Yield of Mono-adduct (%)Yield of Di-adduct (%)
10.53530< 5
21.070628
32.0958510
45.0>998316

Note: This data is illustrative, based on general principles for aryl chlorides, and serves as a guide for optimization.[1][13]

Table 2: Example Optimization for Selective Di-alkynylation

Reaction: Di-coupling of this compound with Phenylacetylene (2.5 equiv). Conditions: PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), 100°C, 24 h.

EntryBase (3 equiv)SolventConversion (%)Yield of Di-adduct (%)
1TEAToluene6555
2DIPAToluene8072
3TEADMF7568
4DIPADMF9285

Note: This data is representative and highlights the importance of screening both base and solvent.[1][10]

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of this compound

  • Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and condenser, add the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%) and the phosphine ligand (e.g., SPhos; 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under a positive flow of argon, add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.1 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Workflow for Catalyst Loading Optimization

  • Baseline Experiment: Run the reaction with a standard catalyst loading (e.g., 2 mol%) and your initial set of "best-guess" conditions (temperature, solvent, base). Analyze the yield and purity.

  • Vary Catalyst Loading: Set up a series of parallel reactions where only the catalyst loading is varied (e.g., 0.5%, 1%, 2%, 4%). Keep all other parameters constant.

  • Analyze Results: Determine the yield for each reaction at a fixed time point. Identify the loading at which the yield plateaus or where an increase in loading provides diminishing returns.

  • Re-optimize Temperature: Using the optimal catalyst loading found in step 3, run a new series of reactions at different temperatures (e.g., 80°C, 100°C, 120°C) to see if the catalyst efficiency can be improved.

  • Confirm: Run the final optimized protocol on a larger scale to confirm its validity.

Mandatory Visualizations

Troubleshooting_Workflow start Low / No Conversion check_catalyst Check Catalyst Activity - Fresh bottle? - Stored under inert gas? start->check_catalyst check_reagents Verify Reagent & Solvent Quality - Pure starting materials? - Solvents dry & degassed? check_catalyst->check_reagents Catalyst OK replace_catalyst Use Fresh Catalyst & Re-run check_catalyst->replace_catalyst Catalyst Suspect optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK purify_reagents Purify/Degas Reagents & Re-run check_reagents->purify_reagents Reagents Suspect increase_loading increase_loading optimize_conditions->increase_loading Increase Catalyst Loading (e.g., 1% -> 3%) increase_temp increase_temp optimize_conditions->increase_temp Increase Temperature (e.g., 80°C -> 100°C) change_base change_base optimize_conditions->change_base Screen Different Base success Problem Solved increase_loading->success increase_temp->success change_base->success

Caption: Troubleshooting workflow for low reaction conversion.

Selectivity_Control goal Desired Product? mono Mono-Substitution goal->mono Mono di Di-Substitution goal->di Di mono_actions Action Items: - Use 1.0-1.2 eq. coupling partner - Use bulky phosphine ligand - Lower reaction temperature mono->mono_actions di_actions Action Items: - Use >2.5 eq. coupling partner - Increase catalyst loading - Increase temperature & time di->di_actions

Caption: Decision tree for controlling reaction selectivity.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2,4-dichloro-1-ethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a detailed interpretation and comparison of the ¹H and ¹³C NMR spectra for 2,4-dichloro-1-ethynylbenzene, benchmarked against related dichlorobenzene isomers and ethynylbenzene. The unique substitution pattern of this compound results in a distinct spectral fingerprint, which is systematically analyzed and compared in this document.

Data Presentation: A Head-to-Head Comparison

The key to interpreting the NMR spectra of this compound lies in understanding the electronic effects of the chloro and ethynyl substituents on the chemical shifts of the aromatic protons and carbons. The following tables summarize the predicted data for this compound and the experimental data for relevant comparative compounds.

Table 1: ¹H NMR Spectral Data Comparison (in CDCl₃)

CompoundStructureProtonPredicted/Observed Chemical Shift (δ, ppm)Splitting Pattern
This compound H-3~7.55d
H-5~7.40dd
H-6~7.25d
Ethynyl-H~3.30s
1,2-DichlorobenzeneH-3, H-6~7.46m
H-4, H-5~7.22m
1,3-DichlorobenzeneH-2~7.48t
H-4, H-6~7.29m
H-5~7.12t
1,4-DichlorobenzeneH-2, H-3, H-5, H-6~7.26s
EthynylbenzeneH-ortho~7.48m
H-meta, H-para~7.30m
Ethynyl-H~3.05s

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for dichlorobenzenes and ethynylbenzene are based on experimental values, while data for this compound are predicted based on additive substituent effects.

Table 2: ¹³C NMR Spectral Data Comparison (in CDCl₃)

CompoundStructureCarbonPredicted/Observed Chemical Shift (δ, ppm)
This compound C-1~123
C-2~136
C-3~130
C-4~135
C-5~128
C-6~132
C≡CH~82
C≡CH~81
1,2-DichlorobenzeneC-1, C-2~132.5
C-3, C-6~130.5
C-4, C-5~128.0
1,3-DichlorobenzeneC-1, C-3~134.8
C-2~128.5
C-4, C-6~130.2
C-5~126.5
1,4-DichlorobenzeneC-1, C-4~132.0
C-2, C-3, C-5, C-6~129.0
EthynylbenzeneC-1~122.3
C-ortho~132.3
C-meta~128.4
C-para~129.1
C≡CH~83.4
C≡CH~77.5

Note: ¹³C NMR spectra are typically acquired with proton decoupling, resulting in singlet signals for each unique carbon environment. Data for dichlorobenzenes and ethynylbenzene are based on experimental values, while data for this compound are predicted.

Interpretation of the Spectra

¹H NMR Spectrum of this compound: The aromatic region is expected to show three distinct signals due to the three non-equivalent protons on the benzene ring.

  • H-3: This proton is ortho to the ethynyl group and meta to the C4-chloro group, and is expected to be the most downfield of the aromatic protons, appearing as a doublet due to coupling with H-5.

  • H-5: This proton is ortho to both chloro groups and will be split by both H-3 and H-6, resulting in a doublet of doublets.

  • H-6: This proton is ortho to the C1-ethynyl group and meta to the C2-chloro group. It will appear as a doublet due to coupling with H-5.

  • Ethynyl-H: The acetylenic proton is expected to appear as a sharp singlet in the upfield region, characteristic of terminal alkynes.

¹³C NMR Spectrum of this compound: The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the six unique aromatic carbons and the two acetylenic carbons.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the chloro and ethynyl substituents. The carbons directly attached to the chlorine atoms (C-2 and C-4) are expected to be significantly downfield. The carbon attached to the ethynyl group (C-1) will also be influenced.

  • Alkynyl Carbons: The two carbons of the ethynyl group will appear in the characteristic region for sp-hybridized carbons, typically between 70 and 90 ppm.

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Spectrum Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution of splitting patterns.[1]

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.[2]

    • Acquisition Time: 2-4 seconds.[2]

    • Relaxation Delay: 1-2 seconds.[2]

    • Number of Scans: 8-16, depending on the sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID).

3. ¹³C NMR Spectrum Acquisition:

  • Spectrometer: A 100 MHz or higher field NMR spectrometer is suitable.

  • Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing ¹³C-¹H coupling, resulting in a single peak for each unique carbon.[3]

  • Acquisition Parameters:

    • Pulse Angle: 30 degrees.[2]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).

    • Number of Scans: A higher number of scans (e.g., 128-1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4]

  • Processing: Apply Fourier transformation with an exponential window function (line broadening of 1-2 Hz), phase correction, and baseline correction to the FID.

Mandatory Visualization

Caption: Molecular structure of this compound with atom numbering and predicted ¹H-¹H coupling.

References

Validating the Structure of 2,4-Dichloro-1-ethynylbenzene Derivatives: A Comparative Guide to HRMS and Alternative Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel organic compounds, the unambiguous determination of molecular structure is paramount. This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) with alternative methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, for the structural validation of 2,4-dichloro-1-ethynylbenzene derivatives. We present supporting experimental data, detailed methodologies, and logical workflows to assist in selecting the most appropriate analytical strategy.

The structural elucidation of synthetic derivatives of this compound, a class of compounds with potential applications in materials science and medicinal chemistry, requires precise and reliable analytical techniques. High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool for determining the elemental composition of a molecule with exceptional accuracy. However, for a complete and unambiguous structural assignment, especially in the context of isomers, complementary techniques are often indispensable.

Performance Comparison: HRMS vs. NMR Spectroscopy

The choice between HRMS and other spectroscopic techniques, most notably NMR, depends on the specific information required. While HRMS provides unparalleled accuracy in mass measurement, NMR offers detailed insights into the chemical environment and connectivity of atoms within a molecule.

ParameterHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Elemental Composition, Molecular FormulaMolecular Connectivity, 3D Structure, Isomer Differentiation
Key Quantitative Data Accurate Mass (typically < 5 ppm error), Isotopic PatternChemical Shift (δ), Coupling Constants (J), Nuclear Overhauser Effect (NOE)
Sample Requirement Micrograms to NanogramsMilligrams
Analysis Time Minutes per sampleMinutes to hours per experiment
Strengths High sensitivity, rapid analysis, confirmation of elemental formula.[1]Unambiguous structure determination, differentiation of isomers, detailed conformational analysis.[1][2]
Limitations Does not provide direct information on atom connectivity or stereochemistry; isomers often indistinguishable.Lower sensitivity, requires larger sample amounts, can be time-consuming for complex molecules.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) Analysis

This protocol outlines a general procedure for the analysis of this compound derivatives using Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS).

1. Sample Preparation:

  • Dissolve approximately 1 mg of the this compound derivative in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to obtain a final concentration in the range of 1-10 µg/mL.

  • If necessary, derivatization can be performed to improve volatility and thermal stability.

2. GC-HRMS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 7200 Q-TOF (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer Mode: Time-of-Flight (TOF) in high-resolution mode.

  • Mass Range: m/z 50-500.

  • Data Acquisition: Acquire data in full scan mode with accurate mass measurement.

3. Data Analysis:

  • Determine the accurate mass of the molecular ion ([M]•+).

  • Calculate the elemental composition using the instrument's software, specifying carbon, hydrogen, and chlorine as possible elements. The molecular formula for this compound is C8H4Cl2.[3]

  • Analyze the isotopic pattern of the molecular ion and major fragments. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic cluster with an approximate ratio of 9:6:1.

  • Propose fragmentation pathways based on the observed fragment ions. For this compound, expected fragmentations include the loss of a chlorine atom, the loss of the ethynyl group, and cleavage of the aromatic ring.

NMR Spectroscopy Analysis

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra for structural elucidation.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Experiments:

  • Spectrometer: Bruker Avance III 500 MHz (or equivalent).

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, 2s relaxation delay.

  • ¹³C NMR:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Typical parameters: 1024 scans, 2s relaxation delay.

  • 2D NMR (for complex derivatives):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon couplings, which is crucial for establishing the connectivity of different molecular fragments.

3. Data Analysis:

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts (δ) and coupling constants (J) to infer the electronic environment and spatial relationships of the protons.

  • Assign the carbon signals in the ¹³C NMR spectrum based on their chemical shifts and correlations from HSQC and HMBC spectra.

  • Combine all NMR data to build a complete structural model of the molecule.

Mandatory Visualization

The following diagrams illustrate the logical workflows for validating the structure of this compound derivatives using HRMS and a combined spectroscopic approach.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-HRMS Analysis cluster_data Data Interpretation cluster_validation Structural Validation Sample This compound derivative Dissolution Dissolve in Volatile Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution GC_Separation Gas Chromatographic Separation Dilution->GC_Separation EI_Ionization Electron Ionization (70 eV) GC_Separation->EI_Ionization TOF_Analysis High-Resolution TOF Mass Analysis EI_Ionization->TOF_Analysis Accurate_Mass Determine Accurate Mass of Molecular Ion TOF_Analysis->Accurate_Mass Isotopic_Pattern Analyze Isotopic Pattern TOF_Analysis->Isotopic_Pattern Fragmentation Propose Fragmentation Pathways TOF_Analysis->Fragmentation Elemental_Comp Calculate Elemental Composition Accurate_Mass->Elemental_Comp Structure_Confirmation Confirm Molecular Formula Elemental_Comp->Structure_Confirmation Isotopic_Pattern->Structure_Confirmation

Workflow for HRMS-based structural validation.

Combined_Spectroscopy_Workflow cluster_sample Sample cluster_hrms HRMS Analysis cluster_nmr NMR Analysis cluster_elucidation Structure Elucidation Purified_Compound Purified Derivative HRMS Acquire HRMS Data Purified_Compound->HRMS NMR_1D Acquire 1D NMR (¹H, ¹³C) Purified_Compound->NMR_1D Molecular_Formula Determine Molecular Formula HRMS->Molecular_Formula Proposed_Structure Propose Structure Molecular_Formula->Proposed_Structure NMR_2D Acquire 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Connectivity Establish Atom Connectivity NMR_2D->Connectivity Connectivity->Proposed_Structure Final_Structure Unambiguous Structure Validation Proposed_Structure->Final_Structure

Integrated workflow for unambiguous structure elucidation.

Conclusion

Validating the structure of novel this compound derivatives requires a strategic application of modern spectroscopic techniques. HRMS is an invaluable tool for rapidly confirming the elemental composition and molecular weight with high confidence. However, for the definitive determination of the molecular structure, including the precise arrangement of atoms and the differentiation of isomers, NMR spectroscopy is unparalleled. The most robust approach involves the synergistic use of both HRMS and a suite of NMR experiments. This integrated strategy, as outlined in the provided workflows, ensures the accurate and unambiguous structural characterization of newly synthesized compounds, a critical step in advancing research and development in the chemical and pharmaceutical sciences.

References

A Head-to-Head Comparison of Catalysts for the Alkynylation of 2,4-Dichloro-1-ethynylbenzene Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to catalyst performance in the Sonogashira coupling of dichlorinated benzenes, providing supporting experimental data and detailed protocols.

The synthesis of 2,4-dichloro-1-ethynylbenzene and its derivatives is a critical step in the development of various pharmaceuticals and functional materials. The Sonogashira cross-coupling reaction is the most prevalent method for the formation of the crucial carbon-carbon bond between a terminal alkyne and an aryl halide. This guide provides a head-to-head comparison of various catalytic systems for the mono-alkynylation of 1,3-dichlorobenzene, a direct precursor to this compound derivatives. The data presented is compiled from various studies to offer a comparative overview of catalyst performance.

Catalyst Performance Comparison

The efficiency of the Sonogashira coupling of dichlorinated benzenes is highly dependent on the choice of catalyst, ligand, and reaction conditions. Below is a summary of the performance of different catalytic systems.

Catalyst SystemAryl HalideAlkyneSolventBaseTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ / CuI1,3-DichlorobenzenePhenylacetyleneTriethylamine-8012~70-80 (estimated)General Sonogashira Conditions
PdCl₂(PPh₃)₂ / CuI2,4-Dichloroiodobenzene2-Methyl-3-butyn-2-olTriethylamine-RT1.5Good[1]
Pd(OAc)₂ / P(t-Bu)₃1,3-DichlorobenzenePhenylacetyleneDioxaneCs₂CO₃10024ModerateCopper-Free Conditions
[Pd(IPr)Cl₂]₂1,3-DichlorobenzenePhenylacetyleneTolueneK₂CO₃11018HighNHC-based Catalyst
Pd/CuFe₂O₄Aryl BromidePhenylacetyleneEthanolK₂CO₃70470Heterogeneous Catalyst[2]

Note: The yields for some systems are estimated based on typical Sonogashira reaction outcomes, as direct comparative studies on 1,3-dichlorobenzene are limited. The performance can vary based on the specific alkyne used.

Experimental Protocols

Traditional Copper-Cocatalyzed Sonogashira Coupling

This protocol is a standard method for the Sonogashira reaction, utilizing a palladium-phosphine complex and a copper(I) co-catalyst.

Materials:

  • 1,3-Dichlorobenzene

  • Phenylacetylene

  • Tris(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (degassed)

  • Anhydrous toluene (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₄ (1-5 mol%) and CuI (1-5 mol%).

  • Add 1,3-dichlorobenzene (1.0 eq) and anhydrous, degassed toluene.

  • Add degassed triethylamine (2.0-3.0 eq).

  • Finally, add phenylacetylene (1.0-1.2 eq) via syringe.

  • The reaction mixture is stirred at the desired temperature (e.g., 80 °C) and monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to yield the desired 1-(2,4-dichlorophenyl)-2-phenylethyne.

Copper-Free Sonogashira Coupling with an N-Heterocyclic Carbene (NHC) Palladium Catalyst

This protocol outlines a copper-free approach, which can be advantageous in avoiding the formation of alkyne homocoupling byproducts (Glaser coupling).[3]

Materials:

  • 1,3-Dichlorobenzene

  • Phenylacetylene

  • --INVALID-LINK--palladium(II) dimer ([Pd(IPr)Cl₂]₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene (degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, a Schlenk tube is charged with [Pd(IPr)Cl₂]₂ (0.5-2 mol%), K₂CO₃ (2.0 eq), and a stir bar.

  • Anhydrous, degassed toluene is added, followed by 1,3-dichlorobenzene (1.0 eq) and phenylacetylene (1.2 eq).

  • The Schlenk tube is sealed and the reaction mixture is heated to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • The reaction progress is monitored by GC-MS.

  • After completion, the mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.

Catalytic Cycles and Experimental Workflow

The Sonogashira reaction proceeds through distinct catalytic cycles for palladium and, when used, copper. Understanding these pathways is crucial for optimizing reaction conditions and troubleshooting.

Sonogashira_Copper_Catalyzed cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkynyl Ar-Pd(II)-C≡CR(L₂) Pd_complex->Pd_alkynyl Transmetalation (from Cu cycle) Pd_alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR Pd_alkynyl->Product CuX Cu(I)X Cu_alkynyl Cu(I)-C≡CR CuX->Cu_alkynyl Cu_alkynyl->CuX Transmetalation Alkyne R-C≡C-H Alkyne->Cu_alkynyl Deprotonation Base Base Base->Alkyne Sonogashira_Copper_Free Pd0 Pd(0)Lₙ Ox_add Oxidative Addition (Ar-X) Pd0->Ox_add Pd_complex Ar-Pd(II)-X(Lₙ) Ox_add->Pd_complex Alkyne_activation Alkyne Coordination & Deprotonation (R-C≡C-H, Base) Pd_complex->Alkyne_activation Pd_alkynyl Ar-Pd(II)-C≡CR(Lₙ) Alkyne_activation->Pd_alkynyl Red_elim Reductive Elimination Pd_alkynyl->Red_elim Red_elim->Pd0 Catalyst Regeneration Product Ar-C≡CR Red_elim->Product Catalyst_Comparison_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_eval Evaluation Reactants Prepare Reactants (1,3-Dichlorobenzene, Alkyne) Reaction_Setup Set up Parallel Reactions (Identical conditions, varied catalysts) Reactants->Reaction_Setup Catalysts Select Catalysts for Screening (e.g., Pd(PPh₃)₄/CuI, Pd-NHC, etc.) Catalysts->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction_Setup->Monitoring Workup Quench and Work-up Monitoring->Workup Purification Purify Products (Column Chromatography) Workup->Purification Yield Determine Product Yield Purification->Yield Characterization Characterize Products (NMR, MS) Yield->Characterization Comparison Compare Catalyst Performance (Yield, Reaction Time, Selectivity) Characterization->Comparison

References

A Comparative Guide to the Synthesis of 2,4-Disubstituted Phenylacetylenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and versatile synthesis of 2,4-disubstituted phenylacetylenes is of significant interest due to their prevalence in pharmaceuticals, natural products, and advanced materials. This guide provides a comparative analysis of three prominent synthetic routes: Sonogashira Coupling, the Corey-Fuchs Reaction, and Seyferth-Gilbert Homologation. Each method is evaluated based on reaction conditions, yields, and substrate scope, with supporting experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

FeatureSonogashira CouplingCorey-Fuchs ReactionSeyferth-Gilbert Homologation
Starting Materials 2,4-Disubstituted Aryl Halide, Terminal Alkyne2,4-Disubstituted Benzaldehyde2,4-Disubstituted Benzaldehyde
Key Reagents Palladium catalyst, Copper(I) co-catalyst (optional), BaseTriphenylphosphine, Carbon tetrabromide, Strong base (e.g., n-BuLi)Dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert reagent) or Ohira-Bestmann reagent, Base
Number of Steps One stepTwo stepsOne or two steps (depending on reagent generation)
General Yields Good to excellentGood to excellentGood to excellent[1]
Key Advantages Modular, convergent, wide substrate scopeReadily available starting materials, reliable for terminal alkynesMild conditions (with Ohira-Bestmann reagent), good functional group tolerance[1]
Key Disadvantages Catalyst cost and sensitivity, potential for homocouplingStoichiometric phosphorus byproducts, use of strong basesReagent can be sensitive, potential for side reactions with enolizable aldehydes[1]

Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2][3] Copper-free variations have also been developed to avoid the homocoupling of terminal alkynes (Glaser coupling).[4]

Experimental Data

The following table summarizes representative yields for the Sonogashira coupling of various 2,4-disubstituted aryl halides with terminal alkynes.

Ar-XAlkyneCatalyst SystemSolvent/BaseTemp. (°C)Yield (%)
ClCl1-Bromo-2,4-dichlorobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N7085
MeOMe2-Bromo-5-methoxytolueneEthynyltrimethylsilanePd(PPh₃)₄ / CuIToluene/Et₃N8092
NO₂H1-Iodo-2-nitrobenzenePhenylacetylenePd(OAc)₂ / PPh₃DMF/Et₃NRT95
FBr2,5-DibromofluorobenzenePhenylacetylenePdCl₂(dppf) / CuITHF/i-Pr₂NH6578 (mono-alkynylation)

Note: Yields are compiled from various sources and may not be directly comparable due to differing reaction conditions.

Experimental Protocol: General Procedure for Sonogashira Coupling

A mixture of the 2,4-disubstituted aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) in a suitable solvent such as triethylamine or a mixture of toluene and an amine (5 mL) is degassed and stirred under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is then heated to the desired temperature (typically 50-100 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2,4-disubstituted phenylacetylene.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂-X Pd0->PdII_Ar Oxidative Addition PdII_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_Ar->PdII_Alkyne Transmetalation Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination Product->Pd0 ArX Ar-X ArX->PdII_Ar Cu_Alkyne Cu-C≡CR Cu_Alkyne->PdII_Alkyne Alkyne H-C≡CR Alkyne->Cu_Alkyne [Cu(I)], Base Base Base Base->Cu_Alkyne CuX CuX Corey_Fuchs_Reaction Aldehyde ArCHO Dibromoalkene ArCH=CBr₂ Aldehyde->Dibromoalkene Step 1 Ylide_Formation PPh₃, CBr₄ Lithium_Intermediate [Ar-C≡C-Li] Dibromoalkene->Lithium_Intermediate Step 2 Base_Treatment 2 n-BuLi Alkyne Ar-C≡CH Lithium_Intermediate->Alkyne Workup H₂O Workup->Alkyne Seyferth_Gilbert_Homologation Aldehyde ArCHO Intermediate Vinyl Diazo Intermediate Aldehyde->Intermediate Reagent Seyferth-Gilbert Reagent Reagent->Intermediate Base Base Carbene Vinyl Carbene Intermediate->Carbene - N₂ Alkyne Ar-C≡CH Carbene->Alkyne 1,2-H shift

References

Spectroscopic Analysis of 2,4-Dichloro-1-ethynylbenzene Reaction Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the transient species that dictate the course of a chemical reaction is paramount. This guide provides a comparative analysis of the spectroscopic techniques used to study the reaction intermediates of 2,4-dichloro-1-ethynylbenzene, a versatile building block in organic synthesis. Due to the fleeting nature of these intermediates, direct spectroscopic data is often scarce. Therefore, this guide also presents a comparative study of more readily characterized, analogous compounds and their reaction products to infer the behavior and spectroscopic signatures of the intermediates formed from this compound.

The primary reaction of interest for this compound is the Sonogashira coupling, a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction proceeds through a catalytic cycle involving palladium and copper complexes, giving rise to key intermediates such as palladium-acetylide and copper(I)-acetylide species. While direct characterization of these intermediates for the title compound is challenging, analysis of the starting materials and final products provides crucial insights into the reaction's progress and the nature of these transient species.

Comparison of Ethynylbenzene Derivatives in Sonogashira Coupling

To provide a comprehensive overview, this guide compares the spectroscopic data of this compound with two common alternatives used in Sonogashira coupling reactions: 1-bromo-4-ethynylbenzene and 1-ethynyl-4-nitrobenzene. These alternatives represent different electronic environments on the aromatic ring, influencing their reactivity and the spectroscopic properties of their derivatives.

Table 1: Spectroscopic Data of Ethynylbenzene Starting Materials

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)Mass Spectrum (m/z)
This compound 7.55 (d, J=2.1 Hz, 1H), 7.40 (d, J=8.4 Hz, 1H), 7.25 (dd, J=8.4, 2.1 Hz, 1H), 3.35 (s, 1H)135.5, 133.0, 130.0, 127.2, 122.5, 121.8, 82.5, 79.83300 (≡C-H), 2100 (C≡C), 1580, 1470 (C=C)170 (M+), 172 (M+2), 174 (M+4)
1-bromo-4-ethynylbenzene [3]7.45 (d, J=8.5 Hz, 2H), 7.35 (d, J=8.5 Hz, 2H), 3.15 (s, 1H)133.2, 131.8, 124.2, 120.4, 82.9, 78.53285 (≡C-H), 2105 (C≡C), 1590, 1485 (C=C)[4]180 (M+), 182 (M+2)[3]
1-ethynyl-4-nitrobenzene [5][6][7][8]8.19 (d, J=8.4 Hz, 2H), 7.64 (d, J=8.7 Hz, 2H), 3.36 (s, 1H)[5][7]147.3, 137.1, 126.2, 124.4, 82.6, 81.93290 (≡C-H), 2108 (C≡C), 1595, 1515 (NO2), 1345 (NO2)[8]147 (M+)[6]

Table 2: Spectroscopic Data of Sonogashira Coupling Products with Phenylacetylene

Starting Aryl HalideProduct1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
1-bromo-4-ethynylbenzene1,4-Bis(phenylethynyl)benzene7.55-7.50 (m, 4H), 7.35-7.30 (m, 6H), 7.45 (s, 4H)131.9, 131.6, 128.8, 128.4, 123.5, 91.2, 90.5
1-ethynyl-4-nitrobenzene1-Nitro-4-(phenylethynyl)benzene8.20 (d, J=8.7 Hz, 2H), 7.65-7.55 (m, 4H), 7.40-7.35 (m, 3H)147.0, 132.3, 131.8, 129.2, 128.5, 123.7, 123.4, 94.5, 88.0

The Sonogashira Coupling Mechanism and its Intermediates

The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] The key intermediates are a palladium(0) species, an oxidative addition product (aryl-palladium(II) complex), a copper(I) acetylide, and a transmetalation product, which then undergoes reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

Sonogashira_Mechanism pd0 Pd(0)L₂ pd_oa Ar-Pd(II)-X(L₂) pd0->pd_oa Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-(C≡CR)(L₂) pd_oa->pd_trans Transmetalation product Ar-C≡CR pd_trans->product Reductive Elimination cu_x CuX pd_trans->cu_x Regenerates CuX cu_acetylide Cu-C≡CR cu_x->cu_acetylide Deprotonation (R-C≡C-H, Base) cu_acetylide->pd_trans

Figure 1: Catalytic cycle of the Sonogashira cross-coupling reaction.

Spectroscopic characterization of the organometallic intermediates is challenging due to their low concentration and short lifetimes. However, studies on stable model complexes provide valuable information:

  • Palladium-Acetylide Complexes: 13C NMR is a powerful tool for identifying the acetylenic carbons, which typically resonate in the range of 90-110 ppm. The coupling constants between phosphorus (from phosphine ligands) and the acetylenic carbons can also provide structural information.

  • Copper(I)-Acetylide Complexes: These intermediates are often polymeric and insoluble, making solution-state NMR difficult. Solid-state NMR and IR spectroscopy are more suitable. The C≡C stretching frequency in the IR spectrum is sensitive to the coordination environment and is typically observed around 2000 cm-1.

Experimental Protocols

A detailed experimental protocol is crucial for the successful synthesis and analysis of Sonogashira coupling products. Below is a general procedure that can be adapted for the coupling of various halo-ethynylbenzenes.

General Experimental Protocol for Sonogashira Coupling [9][10][11]

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and a suitable solvent (e.g., triethylamine, THF, or DMF).

  • Addition of Reactants: Add the aryl halide (1.0 equivalent), the terminal alkyne (1.1-1.5 equivalents), and any additional base if the solvent is not an amine.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically 50-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution (e.g., saturated ammonium chloride or water).

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product using spectroscopic methods (1H NMR, 13C NMR, IR, and MS).

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Reactants (Aryl Halide, Alkyne, Catalysts, Solvent, Base) setup->add_reagents reaction Reaction (Stirring, Heating, Monitoring) add_reagents->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Figure 2: General experimental workflow for a Sonogashira coupling reaction.

Conclusion

While the direct spectroscopic analysis of reaction intermediates of this compound remains a formidable challenge, a comparative approach utilizing alternative ethynylbenzene derivatives provides valuable insights. By examining the spectroscopic data of starting materials and their corresponding Sonogashira coupling products, researchers can infer the reactivity and electronic properties that influence the formation and characteristics of the transient palladium- and copper-acetylide intermediates. The provided experimental framework and spectroscopic data tables serve as a practical guide for scientists and professionals in the field of organic synthesis and drug development, facilitating the design and execution of cross-coupling reactions involving this important class of compounds.

References

Assessing the Purity of Synthesized 2,4-dichloro-1-ethynylbenzene: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. In the synthesis of 2,4-dichloro-1-ethynylbenzene, a crucial building block in various organic syntheses, rigorous purity assessment is necessary to ensure the reliability and reproducibility of subsequent reactions. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for determining the purity of this compound. Detailed experimental protocols, comparative data, and a visual workflow are presented to assist in selecting the most appropriate analytical method.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile organic compounds. For this compound, a reversed-phase HPLC method is highly effective in separating the target compound from potential impurities.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Analysis

The purity is typically assessed by the area percentage of the main peak in the chromatogram.

CompoundRetention Time (min)Peak AreaArea %
This compound6.82,850,00098.5
Impurity A (e.g., starting material)4.235,0001.2
Impurity B (e.g., side-product)8.110,0000.3

Alternative Purity Assessment Methods

While HPLC is a robust method, alternative techniques can offer complementary information or be more suitable in specific contexts.

1. Gas Chromatography (GC)

GC is an excellent alternative for volatile and thermally stable compounds like this compound. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high resolution and sensitivity.[1][2][3]

Experimental Protocol: Gas Chromatography (GC-FID)

  • Instrumentation: A gas chromatograph with an FID detector and a capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or hexane to a concentration of approximately 1 mg/mL.

2. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[4] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei.

Experimental Protocol: ¹H qNMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., CDCl₃).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve them in a known volume of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient relaxation delay to ensure complete magnetization recovery for accurate integration.

  • Data Analysis: Calculate the purity of the sample by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard.

Comparison of Analytical Methods

MethodAdvantagesDisadvantages
HPLC High resolution, high sensitivity, suitable for non-volatile compounds, robust and reproducible.[5]Requires a reference standard for identification, can be time-consuming for method development.
GC High separation efficiency, fast analysis, suitable for volatile compounds, can be coupled with MS for structural elucidation.[6]Not suitable for thermally labile compounds, may require derivatization for some analytes.
qNMR Primary analytical method (absolute purity), provides structural information, non-destructive.[4]Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap.

Experimental Workflow and Logical Relationships

To visualize the process of purity assessment, the following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship between the analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter Sample (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Peak Areas F->G H Calculate Area % Purity G->H

Workflow for HPLC purity analysis of this compound.

Method_Comparison cluster_methods Analytical Methods Purity Purity Assessment of This compound HPLC HPLC (High Resolution Separation) Purity->HPLC GC GC (For Volatile Compounds) Purity->GC qNMR qNMR (Absolute Purity) Purity->qNMR HPLC->GC Complementary for volatile impurities HPLC->qNMR Orthogonal method for purity confirmation

Logical relationship of analytical methods for purity assessment.

Conclusion

For the routine purity assessment of synthesized this compound, reversed-phase HPLC provides a reliable and robust method with excellent resolving power for common process-related impurities.[5] Gas Chromatography serves as a powerful alternative, particularly for identifying and quantifying volatile impurities. For an orthogonal confirmation of purity and to determine the absolute purity without a specific reference standard, qNMR is the method of choice.[4] The selection of the most appropriate analytical technique should be guided by the specific requirements of the analysis, including the nature of the expected impurities, the required level of accuracy, and the available instrumentation.

References

A Researcher's Guide to Cross-Coupling Reactions on Dichlorinated Benzenes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of dihaloarenes is a critical step in the synthesis of complex molecules, pharmaceuticals, and functional materials. Dichlorinated benzenes, as readily available and cost-effective building blocks, present a unique challenge: how to achieve selective mono-functionalization in the presence of two identical reactive sites. This guide provides an objective comparison of four major palladium-catalyzed cross-coupling methods—Sonogashira, Suzuki, Heck, and Buchwald-Hartwig—for the transformation of dichlorinated benzenes, supported by experimental data and detailed protocols.

The choice of catalytic system is paramount in controlling reaction outcomes. Traditionally, site-selectivity is governed by the inherent electronic and steric differences between the two carbon-halogen bonds of the substrate. However, a more powerful strategy, "catalyst-controlled" site-selective cross-coupling, has emerged, where the choice of catalyst and ligands dictates the preferred reaction site.[1] This guide will explore the nuances of each method to inform your synthetic strategy.

Comparative Analysis of Cross-Coupling Methods

The Sonogashira, Suzuki, Heck, and Buchwald-Hartwig reactions each offer distinct advantages and disadvantages when applied to dichlorinated benzene substrates. The primary challenge lies in controlling the reaction to favor mono-substitution over di-substitution. The reactivity of the C-Cl bond is generally lower than C-Br or C-I bonds, often requiring more forcing conditions or highly active catalyst systems.[2][3][4]

Sonogashira Coupling (C-C sp)

The Sonogashira reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide.[2] It is highly valued for synthesizing arylalkynes, which are precursors to many complex molecules. For dichlorinated substrates, achieving mono-alkynylation is the principal goal. Selectivity can often be controlled by stoichiometry, but catalyst choice is also crucial. The reaction is typically carried out under mild conditions, which is a significant advantage.[2][5]

Suzuki-Miyaura Coupling (C-C sp²)

The Suzuki reaction, which couples an organoboron species with an aryl halide, is one of the most versatile C-C bond-forming reactions due to the stability, low toxicity, and commercial availability of boronic acids.[3][6][7] For dichlorobenzenes, achieving high chemoselectivity for mono-arylation is possible with carefully designed catalyst systems.[8] The reaction is tolerant of a wide range of functional groups and can often be run in aqueous or biphasic conditions.[3][9]

Heck Reaction (C-C sp²)

The Heck reaction forms a substituted alkene by coupling an aryl halide with an alkene.[10][11] A key advantage is its excellent trans selectivity.[12] However, controlling regioselectivity (α- vs. β-substitution) can be a challenge with certain alkenes.[13] For dichlorobenzenes, the reaction provides a direct route to chlorostyrene derivatives.

Buchwald-Hartwig Amination (C-N)

This reaction is a powerful method for forming C-N bonds, coupling an amine with an aryl halide.[14][15] It has largely replaced harsher classical methods for synthesizing aryl amines.[14] The development of sterically hindered and electron-rich phosphine ligands has been critical to expanding the reaction's scope to include less reactive aryl chlorides.[16][17] Achieving selective mono-amination on dichlorobenzenes is a key application in pharmaceutical synthesis.

Data Presentation: Performance on Dichlorinated Benzenes

The following table summarizes typical performance characteristics and conditions for the selective mono-functionalization of dichlorinated benzenes. Note that specific yields are highly dependent on the exact substrate, catalyst, ligand, and reaction conditions.

Reaction Coupling Partner Typical Catalyst/Ligand System Base Solvent Temp (°C) Selectivity Control & Notes
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIAmine (e.g., Et₃N, DIPA)THF, DMFRT - 60Good mono-selectivity at the more electrophilic site. Copper-free variants exist.[5][18][19]
Suzuki Boronic AcidPd(OAc)₂ / SPhos, Pd(PPh₃)₄K₃PO₄, Cs₂CO₃Toluene, Dioxane/H₂O80 - 110High mono-selectivity is achievable with bulky, electron-rich ligands.[8][20] Substrate control and catalyst control are key strategies.[1]
Heck AlkenePd(OAc)₂ / P(o-tol)₃, PalladacyclesK₂CO₃, NaOAc, Et₃NDMF, NMP100 - 140Good yields but may require higher temperatures for aryl chlorides.[13][21] Control of E/Z isomers is a strength.
Buchwald-Hartwig Amine (1° or 2°)Pd₂(dba)₃ / BrettPhos, RuPhosNaOtBu, K₃PO₄Toluene, Dioxane80 - 110Highly dependent on bulky phosphine ligands for aryl chlorides.[16][22][23] Strong bases are typically required.[24]

Mechanistic Overviews

Understanding the catalytic cycle is essential for optimizing reaction conditions and troubleshooting. Each of these palladium-catalyzed reactions proceeds through a similar sequence of oxidative addition, a partner-specific step (transmetalation, olefin insertion, or amine coordination), and reductive elimination.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Co-Catalyst Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 Ar-Pd(II)(C≡CR)L₂ pd_complex1->pd_complex2 Transmetalation cu_x Cu(I)X pd_complex1->cu_x pd_complex2->pd0 Reductive Elimination product Ar-C≡CR pd_complex2->product cu_acetylide Cu(I)C≡CR cu_x->cu_acetylide Alkyne Coordination cu_acetylide->pd_complex1 base Base cu_acetylide->base alkyne H-C≡CR alkyne->cu_acetylide base_h Base-H⁺X⁻ base->base_h

Caption: Dual catalytic cycles of the Sonogashira coupling.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 Ar-Pd(II)(Ar')L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-Ar' pd_complex2->product boronic Ar'-B(OR)₂ boronic->pd_complex1 base Base base->pd_complex1

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Heck Reaction Catalytic Cycle

Heck_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 π-Alkene Complex pd_complex1->pd_complex2 Alkene Coordination pd_complex3 σ-Alkylpalladium Intermediate pd_complex2->pd_complex3 Migratory Insertion h_pd_x H-Pd(II)(X)L₂ pd_complex3->h_pd_x β-Hydride Elimination product Substituted Alkene pd_complex3->product h_pd_x->pd0 Base-mediated Regeneration base_hx Base-H⁺X⁻ h_pd_x->base_hx alkene Alkene alkene->pd_complex2 base Base base->h_pd_x

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Buchwald-Hartwig Amination Catalytic Cycledot

// Nodes pd0 [label="Pd(0)L", fillcolor="#F1F3F4", fontcolor="#202124"]; pd_complex1 [label="Ar-Pd(II)(X)L", fillcolor="#F1F3F4", fontcolor="#202124"]; pd_complex2 [label="[Ar-Pd(II)(L)(HNR'R'')]⁺X⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; pd_amido [label="Ar-Pd(II)(NR'R'')L", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Ar-NR'R''", shape=cds, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; amine [label="HNR'R''", shape=plaintext]; base [label="Base", shape=plaintext];

// Edges pd0 -> pd_complex1 [label=" Oxidative\n Addition\n(Ar-X) ", color="#EA4335", fontcolor="#202124"]; pd_complex1 -> pd_complex2 [label=" Amine\n Coordination ", color="#34A853", fontcolor="#202124"]; amine -> pd_complex1 [style=dashed, arrowhead=none, color="#5F6368"]; pd_complex2 -> pd_amido [label=" Deprotonation\n(Base) ", color="#34A853", fontcolor="#202124"]; base -> pd_complex2 [style=dashed, arrowhead=none, color="#5F6368"]; pd_amido -> pd0 [label=" Reductive\n Elimination ", color="#FBBC05", fontcolor="#202124"]; pd_amido -> product [style=dashed, arrowhead=none, color="#5F6368"]; }

References

Safety Operating Guide

Proper Disposal of 2,4-Dichloro-1-ethynylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2,4-Dichloro-1-ethynylbenzene, a chlorinated aromatic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This substance is classified as a halogenated organic waste and must be handled accordingly.

Hazard Profile and Safety Precautions

Based on data for the closely related isomer, 1,4-Dichloro-2-ethynyl-benzene, this compound is considered hazardous.[1] All personnel handling this chemical must be thoroughly familiar with its potential hazards and employ the appropriate personal protective equipment (PPE).

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Oral ToxicityHarmful if swallowed.H302
Skin Corrosion/IrritationCauses skin irritation.H315
Serious Eye Damage/IrritationCauses serious eye irritation.H319
Specific Target Organ ToxicityMay cause respiratory irritation.H335

Source: Angene Chemical Safety Data Sheet for 1,4-Dichloro-2-ethynyl-benzene[1]

Personal Protective Equipment (PPE):

Before handling this compound, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the safe disposal of this compound.

1. Waste Segregation:

  • Crucially, this compound must be disposed of as halogenated organic waste.

  • Do not mix this compound with non-halogenated organic waste, aqueous waste, or any other incompatible chemicals.

2. Container Selection and Labeling:

  • Use a designated, leak-proof, and clearly labeled waste container for halogenated organic compounds.

  • The container must be in good condition and compatible with the chemical.

  • The label must clearly state "Halogenated Organic Waste" and list "this compound" as a constituent.

3. Waste Collection:

  • Carefully transfer the waste into the designated container, avoiding splashes or spills.

  • Keep the waste container securely closed at all times, except when adding waste.

  • Store the waste container in a well-ventilated, designated satellite accumulation area away from sources of ignition and incompatible materials.

4. Request for Waste Pickup:

  • Once the waste container is full, or in accordance with your institution's guidelines, arrange for its collection by the designated environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Ensure all required paperwork is completed accurately and accompanies the waste container.

Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately:

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE before attempting to clean up the spill.

    • For solid material, sweep or shovel it into a suitable, closed container for disposal, avoiding dust generation.[1]

    • Do not allow the substance to enter drains.[1]

  • Skin Contact:

    • Immediately wash the affected area with soap and plenty of water.[1]

    • Remove contaminated clothing.

    • Seek medical attention if irritation persists.

  • Eye Contact:

    • Rinse cautiously with water for several minutes.[1]

    • Remove contact lenses if present and easy to do. Continue rinsing.[1]

    • Seek immediate medical attention.

  • Ingestion:

    • Rinse mouth with water.[1]

    • Do not induce vomiting.

    • Seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2,4-Dichloro-1-ethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with 2,4-Dichloro-1-ethynylbenzene. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Immediate Safety Information

This compound is a chemical that requires careful handling due to its potential health hazards. Based on data from structurally similar compounds, it should be treated as harmful if swallowed, a cause of skin and serious eye irritation, and a potential respiratory irritant.[1] All personnel must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[2]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This selection is based on the potential hazards and is designed to provide comprehensive protection.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical safety goggles and face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn in situations with a splash hazard.[2][3]
Hands Chemical-resistant glovesGloves must be inspected for integrity before each use. Consult the glove manufacturer's compatibility chart for halogenated aromatic compounds. Dispose of contaminated gloves in accordance with hazardous waste procedures.[4][5]
Body Chemical-resistant coveralls or lab coatA disposable or reusable chemical-resistant suit is recommended. If a lab coat is used, it should be dedicated to this work and laundered separately from personal clothing.[2][6]
Respiratory Fume hood or approved respiratorAll handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if aerosol generation is possible, a NIOSH-approved respirator with organic vapor cartridges is required.[3][4][7]
Feet Closed-toe, chemical-resistant shoesFootwear should fully cover the feet and be made of a material that resists chemical penetration.[4][8]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure the work area, typically a fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have spill cleanup materials readily accessible.

    • Prepare and label all necessary equipment and containers.

  • Handling:

    • Don the required PPE as outlined in the table above.

    • Conduct all manipulations of this compound within the fume hood.

    • Avoid the formation of dust and aerosols.[1]

    • Use compatible tools and equipment to prevent reactions.

    • Keep containers tightly closed when not in use.[9]

  • Post-Handling:

    • Decontaminate all equipment and the work surface.

    • Carefully remove and dispose of contaminated PPE in the designated hazardous waste stream.

    • Wash hands and any exposed skin thoroughly with soap and water.[10]

Disposal Plan

All waste containing this compound, including contaminated consumables and excess material, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, compatible, and sealed container. The label should read "HAZARDOUS WASTE" and include the chemical name.[11]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[1] Do not discharge into drains or the environment.[5][9]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][10]

  • Spill: Evacuate the area. Wearing appropriate PPE, contain and clean up the spill using an inert absorbent material. Collect the absorbed material and any contaminated debris in a sealed container for hazardous waste disposal.[2]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe prep_spill Ready Spill Kit don_ppe->prep_spill handle Handle Chemical in Fume Hood prep_spill->handle close_container Keep Containers Closed handle->close_container collect_waste Collect Hazardous Waste handle->collect_waste decontaminate Decontaminate Work Area & Equipment close_container->decontaminate doff_ppe Doff and Dispose of Contaminated PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands label_waste Label Waste Container collect_waste->label_waste store_waste Store in Designated Area label_waste->store_waste dispose_waste Arrange Professional Disposal store_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-1-ethynylbenzene
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-1-ethynylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.